(5-Methyl-1H-indazol-3-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(5-methyl-2H-indazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-2-3-8-7(4-6)9(5-12)11-10-8/h2-4,12H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEAFGIMXQRNTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NN=C2C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625970 | |
| Record name | (5-Methyl-2H-indazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518990-04-0 | |
| Record name | (5-Methyl-2H-indazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of (5-Methyl-1H-indazol-3-yl)methanol
An In-depth Technical Guide to the Physicochemical Properties of (5-Methyl-1H-indazol-3-yl)methanol
Executive Summary
(5-Methyl-1H-indazol-3-yl)methanol is a heterocyclic compound featuring the indazole scaffold, a privileged structure in medicinal chemistry due to its presence in numerous therapeutic agents.[1] The strategic placement of a methyl group at the 5-position and a hydroxymethyl group at the 3-position makes this molecule a versatile building block for drug discovery, particularly in the development of kinase inhibitors and aryl hydrocarbon receptor (AHR) agonists.[2] This guide provides a comprehensive analysis of its core physicochemical properties, offering researchers and drug development professionals the technical data and methodological insights necessary for its effective use. We will delve into its structural characteristics, spectroscopic profile, solubility, and stability, supported by detailed experimental protocols and authoritative references.
Chemical Identity and Molecular Structure
The structural integrity and identity of a compound are the foundation of all subsequent research. (5-Methyl-1H-indazol-3-yl)methanol combines an aromatic bicyclic indazole system with a primary alcohol functional group.
Structural and Identity Data
Below is a summary of the key identification parameters for (5-Methyl-1H-indazol-3-yl)methanol.
| Parameter | Value |
| IUPAC Name | (5-Methyl-1H-indazol-3-yl)methanol |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| CAS Number | 885301-31-9 |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=NN2)CO |
| InChI Key | FQMMCDCSMBSWRE-UHFFFAOYSA-N |
Crystallographic Insights
While a specific crystal structure for (5-Methyl-1H-indazol-3-yl)methanol is not publicly available, X-ray diffraction studies on analogous (1H-indazol-1-yl)methanol derivatives provide critical insights into the molecule's likely conformation.[3] These studies reveal that the hydroxymethyl group is not coplanar with the indazole ring. For instance, in related structures, the N2–N1–C–O torsion angle is approximately 75-86°.[3] This non-planar arrangement is crucial as it influences the molecule's ability to fit into protein binding pockets and affects its intermolecular interactions, such as hydrogen bonding. The crystal packing in such compounds is typically stabilized by hydrogen bonds involving the alcohol's hydroxyl group and the indazole's nitrogen atoms.
Core Physicochemical Properties
Understanding the fundamental physicochemical properties is paramount for designing experiments, from reaction setup to formulation for biological assays.
Physical State and Appearance
Based on similarly substituted indazoles and related compounds, (5-Methyl-1H-indazol-3-yl)methanol is expected to be a solid at room temperature, likely a white to off-white crystalline powder or solid.[4][5][6]
Melting Point
The melting point is a critical indicator of purity. For substituted 1H-indazoles, melting points can vary significantly based on substitution patterns. For example, Methyl 1-(p-tolyl)-1H-indazole-3-carboxylate has a melting point of 119–121 °C, while 3-Phenyl-6-(trifluoromethyl)-1H-indazole melts at 149-151 °C.[4][6] The melting point of (5-Methyl-1H-indazol-3-yl)methanol would need to be determined experimentally but is expected to be in a similar range for a crystalline solid of its molecular weight.
Solubility Profile
The solubility dictates the choice of solvents for synthesis, purification, and biological screening. The presence of both a polar alcohol group and a largely aromatic, nonpolar ring system gives the molecule a mixed polarity.
| Solvent | Expected Solubility | Rationale & Application Insight |
| DMSO | High | Excellent solvent for creating high-concentration stock solutions for biological screening. |
| Methanol | High | The polar protic nature of methanol effectively solvates the hydroxyl group.[7] Suitable for NMR and purification. |
| Water | Low to Moderate | The aromatic core limits aqueous solubility. Solubility may be enhanced at acidic or basic pH due to salt formation. |
| Acetonitrile | Moderate | A polar aprotic solvent suitable for HPLC analysis and some reactions.[8] |
| Chloroform | Moderate | The compound's polarity may limit high solubility, but it is often sufficient for NMR analysis. |
| Hexanes/Heptane | Low | The high polarity of the molecule makes it poorly soluble in nonpolar aliphatic solvents. Useful as an anti-solvent for crystallization. |
Causality: The balance between the hydrogen-bonding capacity of the -OH and N-H groups and the hydrophobic surface area of the bicyclic core governs this solubility profile. For in vitro assays, poor aqueous solubility can be a limiting factor, sometimes mitigated by using a co-solvent like DMSO, typically at concentrations ≤ 0.5%.[9]
Acidity and Basicity (pKa)
The indazole ring contains two nitrogen atoms, conferring both acidic and basic properties.
-
Acidic Proton (pKa₁) : The N-H proton on the pyrazole ring is acidic. For the parent 1H-indazole in DMSO, the pKa is reported to be around 20. The electron-donating methyl group at the 5-position is expected to slightly increase this pKa (making it less acidic) compared to the unsubstituted parent.
-
Basic Site (pKa₂) : The sp²-hybridized nitrogen at the 2-position is the primary basic center. For related benzimidazoles, the apparent basic pKa is around 5.72.[10] The pKa of the conjugate acid (pKaH) is crucial for predicting the compound's charge state in physiological conditions (pH ~7.4).
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides the definitive structural confirmation and is essential for quality control. The following data are predicted based on established principles and data from analogous structures.[4][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the molecular structure in solution. Spectra are typically recorded in DMSO-d₆ or CDCl₃.[6][12]
Predicted ¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
|---|---|---|---|
| ~12.5 | br s | NH | The acidic proton on N1, often broad and solvent-exchangeable. |
| ~7.8 | s | H-4 | Aromatic proton adjacent to the methyl-substituted carbon, appearing as a singlet or narrow doublet. |
| ~7.4 | d | H-7 | Aromatic proton ortho to the ring fusion, coupled to H-6. |
| ~7.1 | d | H-6 | Aromatic proton meta to the methyl group, coupled to H-7. |
| ~5.5 | t | OH | Hydroxyl proton, coupled to the CH₂ group. Its shift is concentration and temperature dependent.[13] |
| ~4.7 | d | CH₂ OH | Methylene protons adjacent to the hydroxyl group, coupled to the OH proton. |
| ~2.4 | s | CH₃ | Methyl group protons on the benzene ring. |
Predicted ¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~145 | C-3 | Carbon bearing the hydroxymethyl group, deshielded by the adjacent nitrogen. |
| ~140 | C-7a | Quaternary carbon at the ring junction. |
| ~132 | C-5 | Carbon bearing the methyl group. |
| ~127 | C-6 | Aromatic methine carbon. |
| ~121 | C-3a | Quaternary carbon at the ring junction. |
| ~120 | C-4 | Aromatic methine carbon. |
| ~110 | C-7 | Aromatic methine carbon. |
| ~55 | C H₂OH | Aliphatic carbon of the hydroxymethyl group. |
| ~21 | C H₃ | Aliphatic carbon of the methyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3400 - 3200 | O-H stretch (alcohol) | Strong, Broad |
| 3200 - 3100 | N-H stretch (indazole) | Medium, Broad |
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 2950 - 2850 | C-H stretch (aliphatic CH₃, CH₂) | Medium |
| 1620 - 1450 | C=C and C=N stretch (aromatic ring) | Medium-Strong |
| 1350 - 1260 | C-O stretch (primary alcohol) | Strong |
The broadness of the O-H and N-H bands is due to hydrogen bonding, a key intermolecular force for this molecule.[14]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation.
-
Method: Electrospray Ionization (ESI) is typically used for polar molecules like this.
-
Expected Ion: In positive ion mode, the primary ion observed would be the protonated molecule, [M+H]⁺.
-
Exact Mass of C₉H₁₀N₂O: 162.0793
-
m/z of [M+H]⁺: 163.0871
-
Key Fragmentation: A characteristic fragmentation pathway would be the loss of water (H₂O) from the protonated molecule, resulting in a fragment at m/z 145. Another likely fragmentation is the loss of the hydroxymethyl group (•CH₂OH).
Experimental Workflows and Protocols
To ensure reproducibility and accuracy, standardized protocols are essential.
Workflow for Comprehensive Physicochemical Characterization
The following diagram outlines a logical workflow for the characterization of a newly synthesized batch of (5-Methyl-1H-indazol-3-yl)methanol.
Caption: Logical workflow for physicochemical characterization.
Protocol: NMR Sample Preparation
Causality: Proper sample preparation is critical for acquiring high-quality, artifact-free NMR data. The choice of solvent is dictated by the compound's solubility and the need to avoid overlapping solvent peaks with key analyte signals.[12]
-
Select Solvent : Choose an appropriate deuterated solvent (e.g., DMSO-d₆) based on solubility tests.
-
Weigh Sample : Accurately weigh 5-10 mg of (5-Methyl-1H-indazol-3-yl)methanol directly into a clean, dry vial.
-
Add Solvent : Using a calibrated pipette, add 0.6-0.7 mL of the deuterated solvent to the vial.
-
Dissolve : Gently vortex or sonicate the vial until the sample is fully dissolved.
-
Filter : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.
-
Cap and Label : Securely cap the NMR tube and label it clearly.
-
Acquire Data : Insert the tube into the NMR spectrometer and acquire the ¹H, ¹³C, and other desired spectra.
Conceptual Protocol: In Vitro Metabolic Stability Assay
Trustworthiness: For drug development professionals, understanding a compound's metabolic fate is crucial. This protocol describes a self-validating system for assessing stability in human liver microsomes (HLM).
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Thaw HLM on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 10 mM NADPH stock solution in buffer (cofactor for CYP450 enzymes).
-
-
Incubation :
-
Test Reaction : In a 96-well plate, pre-warm the HLM solution at 37°C for 5 minutes. Initiate the reaction by adding the test compound (final concentration 1 µM) and NADPH (final concentration 1 mM).
-
Negative Control : Prepare a parallel reaction without NADPH to assess non-enzymatic degradation.[9]
-
-
Time Points : At specified time points (e.g., 0, 5, 15, 30, 60 min), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing : Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis : Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis : Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[9]
Potential Metabolic Pathways
The chemical structure suggests several potential sites for metabolic transformation by cytochrome P450 enzymes, which is a key consideration in drug design.
Caption: Potential metabolic pathways for the title compound.
The primary metabolic liabilities are likely the 5-methyl group and the 3-hydroxymethyl group.[9]
-
Oxidation of the 3-hydroxymethyl group : This primary alcohol can be oxidized first to an aldehyde and then to a metabolically stable carboxylic acid.
-
Oxidation of the 5-methyl group : The benzylic methyl group is susceptible to hydroxylation, forming a benzylic alcohol, which can be further oxidized.
-
Conjugation : The primary alcohol can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble metabolites for excretion.
Chemical Stability and Storage
-
Storage : For long-term stability, the compound should be stored as a solid in a tightly sealed container, protected from light and moisture, at refrigerated temperatures (2-8°C).
-
Solution Stability : Solutions in DMSO are generally stable for extended periods if stored frozen (-20°C or -80°C). Stability in aqueous buffers, especially at non-neutral pH, should be experimentally verified, as degradation could occur.
Conclusion
(5-Methyl-1H-indazol-3-yl)methanol is a valuable chemical entity with a well-defined set of physicochemical properties that make it amenable to a wide range of applications in drug discovery and development. Its solubility in common organic solvents facilitates its use in synthesis and in vitro screening, while its distinct spectroscopic signatures allow for unambiguous identification and quality control. An understanding of its pKa, stability, and potential metabolic hotspots provides a critical advantage for medicinal chemists aiming to incorporate this scaffold into more complex, drug-like molecules. The protocols and data presented in this guide serve as a robust foundation for any researcher utilizing this important molecular building block.
References
- BenchChem. (2025). Application Note and Detailed Protocol for the Synthesis of Methyl 5-(1H-indazol-1-yl)
-
El-Faham, A., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of the ligand between 3 and 5 ppm in methanol at three...[Link]
-
Chen, C., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters. [Link]
-
Wang, B., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
- BenchChem. (2025). Technical Support Center: Enhancing the Metabolic Stability of 5-(5-Methyl-isoxazol-3-yl)
-
PubChem. (n.d.). Methanol. National Institutes of Health. [Link]
-
University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
-
Li, L., et al. (2023). Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. Bioorganic & Medicinal Chemistry Letters. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Methyl (1H-imidazol-5-yl)acetate Properties. [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of methanol. [Link]
-
Varghese, B., et al. (2018). Isolation, characterization and x-ray structure determination of the schiff base ligand. SciELO South Africa. [Link]
-
Sadek, K. U., et al. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]
-
Zarei, M., et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]
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- 2. Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
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The Indazole Scaffold: Optimizing Pharmacodynamics via 5-Methylindazole-3-Methanol Derivatives
Executive Technical Summary
The indazole nucleus (1H-indazole) represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for both indole and purine ring systems. Within this class, 5-methylindazole-3-methanol and its derivatives have emerged as critical scaffolds for developing high-affinity small molecule inhibitors.
The pharmacological value of this specific scaffold stems from two structural advantages:
-
The 5-Methyl Group: Enhances lipophilicity (
) and metabolic stability while targeting hydrophobic pockets in enzyme active sites (specifically the "gatekeeper" regions of protein kinases). -
The 3-Methanol Moiety: Acts as a dual-function pharmacophore. It serves as a hydrogen bond donor/acceptor in its native state and functions as a versatile synthetic handle for generating esters, ethers, and carbamates to optimize bioavailability.
This guide details the synthesis, pharmacological mechanisms (specifically Kinase and NOS inhibition), and experimental validation of these derivatives.
Synthetic Architecture & Regioselectivity
The primary challenge in indazole chemistry is controlling N1 vs. N2 tautomerism. For 5-methylindazole-3-methanol, the synthesis typically proceeds via the reduction of a 3-carboxylic acid or ester precursor.
Core Synthesis Workflow
The following pathway outlines the generation of the 5-methylindazole-3-methanol core from commercially available 5-methylisatin or via diazonium chemistry.
Figure 1: Synthetic route for the production of the 5-methylindazole-3-methanol core.
Critical Protocol: Reduction of Methyl 5-methyl-1H-indazole-3-carboxylate
Objective: Selective reduction of the ester moiety without affecting the aromatic ring.
Reagents:
-
Methyl 5-methyl-1H-indazole-3-carboxylate (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH
) (2.5 eq) or Sodium Borohydride (NaBH ) with CaCl -
Anhydrous THF (Solvent)[1]
Procedure:
-
Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve methyl 5-methyl-1H-indazole-3-carboxylate (10 mmol) in anhydrous THF (50 mL). Cool to 0°C.[1]
-
Addition: Slowly add LiAlH
(25 mmol) portion-wise over 20 minutes. Caution: Exothermic H evolution. -
Reaction: Allow the mixture to warm to room temperature and reflux for 4 hours. Monitor via TLC (System: EtOAc/Hexane 1:1). The ester spot (
) should disappear, replaced by the alcohol ( ). -
Quenching (Fieser Method): Cool to 0°C. Carefully add:
-
1 mL
-
1 mL 15% NaOH
-
3 mL
-
-
Isolation: Filter the granular precipitate through Celite. Dry the filtrate over
and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water to yield off-white crystals.
Pharmacological Mechanisms[2]
Target A: Protein Kinase Inhibition (VEGFR/FGFR)
Indazole-3-methanol derivatives function as Type I ATP-competitive inhibitors . The indazole ring mimics the adenine base of ATP, forming hydrogen bonds with the "hinge region" of the kinase.
-
Mechanism: The N1-H and N2 of the indazole ring form a donor-acceptor motif with the kinase backbone (e.g., Glu/Cys residues).
-
Role of 5-Methyl: This group projects into the hydrophobic pocket (often the "gatekeeper" residue or the solvent-exposed front), displacing water and increasing binding entropy.
-
Role of 3-Methanol: Often derivatized to an amide or ether to reach the DFG-motif (Asp-Phe-Gly), locking the kinase in an inactive conformation.
Figure 2: Pharmacophore mapping of 5-methylindazole derivatives within the ATP-binding pocket of Tyrosine Kinases.
Target B: Anti-Inflammatory (NO Synthase Inhibition)
Derivatives of 5-methylindazole-3-methanol have shown potency in inhibiting inducible Nitric Oxide Synthase (iNOS).
-
Mechanism: The indazole interferes with the cofactor (Tetrahydrobiopterin, BH4) binding or the heme active site, reducing the overproduction of NO in macrophages.
-
Therapeutic Utility: Sepsis, Rheumatoid Arthritis, and neuroinflammation.
Quantitative Data Summary
The following table summarizes the Structure-Activity Relationship (SAR) trends for 5-methylindazole-3-methanol derivatives against key targets (Data aggregated from representative indazole SAR studies [1][2]).
| Compound Variant | R3 Substituent (Methanol deriv.) | Target | IC50 / Activity | Pharmacological Insight |
| Parent | VEGFR-2 | Weak binder; polarity hinders deep pocket penetration. | ||
| Ether | VEGFR-2 | Aromatic stacking improves affinity significantly. | ||
| Amide | FGFR1 | H-bond acceptor interacts with DFG-Asp residue. | ||
| Parent | iNOS | Moderate inhibition of NO production in LPS-stimulated macrophages. | ||
| Ester | Proliferation (HeLa) | Acts as a prodrug; intracellular hydrolysis releases active alcohol. |
Experimental Validation Protocols
In Vitro Kinase Assay (ADP-Glo™ Platform)
To validate the kinase inhibitory potential of synthesized derivatives.
Reagents:
-
Recombinant VEGFR2 or FGFR1 enzyme.
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
ADP-Glo™ Kinase Assay Kit (Promega).
Protocol:
-
Compound Prep: Dissolve 5-methylindazole-3-methanol derivatives in 100% DMSO. Serial dilute to generate a 10-point dose-response curve (Start:
). -
Enzyme Reaction: In a 384-well white plate, add:
- Compound (or DMSO control).
- Kinase Enzyme (0.2 ng/well).
-
ATP/Substrate mix (ATP concentration =
app).
-
Incubation: Incubate at room temperature for 60 minutes.
-
ADP Detection:
-
Add
ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min. -
Add
Kinase Detection Reagent (Converts ADP to ATP Luciferase light). Incubate 30 min.
-
-
Measurement: Read Luminescence (RLU) on a microplate reader (e.g., EnVision).
-
Analysis: Calculate % Inhibition
. Fit to sigmoidal dose-response to determine IC .
References
-
Wei, W. et al. (2021).[2][3] Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
-
Zhang, M. et al. (2019). Discovery of 3-(Indol-5-yl)-indazole Derivatives as Novel Myeloid Differentiation Protein 2/Toll-like Receptor 4 Antagonists. Journal of Medicinal Chemistry. [Link]
-
Sichuan University Research. (2023). Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as AHR agonists. Bioorganic & Medicinal Chemistry Letters. [Link]
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- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
The Indazole Scaffold: A Privileged Core in Modern Drug Discovery with a Focus on (5-Methyl-1H-indazol-3-yl)methanol Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Indazole Moiety
The indazole ring system, a bicyclic heteroaromatic structure composed of a benzene ring fused to a pyrazole ring, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of interacting with a wide array of biological targets with high affinity and specificity. This has led to the development of several clinically successful drugs and a plethora of investigational agents targeting a diverse range of therapeutic areas. Notably, indazole-based compounds such as axitinib, lonidamine, and pazopanib have been successfully employed in cancer therapy, underscoring the therapeutic potential of this privileged structure.[1][2][3][4][5]
The remarkable versatility of the indazole core stems from its ability to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, with the active sites of enzymes and receptors. Furthermore, the indazole ring can be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This guide will provide a comprehensive overview of the bioactivity of indazole derivatives, with a particular focus on the potential therapeutic applications of compounds centered around the (5-Methyl-1H-indazol-3-yl)methanol core. While direct biological data for (5-Methyl-1H-indazol-3-yl)methanol is limited in the current literature, this guide will extrapolate from the extensive research on related indazole analogs to provide insights into its potential bioactivities and guide future research endeavors.
Anticancer Activity of Indazole Derivatives: A Multi-faceted Approach
The anticancer potential of indazole derivatives is well-documented, with numerous studies highlighting their ability to inhibit tumor growth through various mechanisms of action.[1][2][3][4][5] These compounds have been shown to target key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Mechanism of Action: Targeting Key Oncogenic Pathways
Indazole-based anticancer agents often function as inhibitors of protein kinases, a class of enzymes that play a crucial role in cell signaling and are frequently dysregulated in cancer. By blocking the activity of these kinases, indazole derivatives can disrupt the downstream signaling cascades that promote tumor growth and survival.
A prominent example is the inhibition of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Axitinib and pazopanib are clinically approved multi-targeted tyrosine kinase inhibitors that feature the indazole scaffold and are effective in treating various cancers, including renal cell carcinoma.[1][3][4][5]
Beyond kinase inhibition, some indazole derivatives have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. For instance, certain 1H-indazole-3-amine derivatives have been found to affect apoptosis and the cell cycle, possibly by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway.[6]
Signaling Pathway of Indazole-Based Kinase Inhibitors
Caption: General mechanism of indazole derivatives as RTK inhibitors.
Quantitative Data: In Vitro Cytotoxicity of Indazole Derivatives
The following table summarizes the cytotoxic activity of various indazole derivatives against different cancer cell lines, as reported in the literature. This data highlights the structure-activity relationships (SAR) and the impact of different substituents on the indazole core on anticancer potency.
| Compound ID | Modification on Indazole Core | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6o | 3-amino, 5-(substituted phenyl) | K562 (Chronic Myeloid Leukemia) | 5.15 | [6] |
| Compound 5k | 3-amino, 5-(substituted phenyl) | Hep-G2 (Hepatoma) | 3.32 | [7] |
| (E)-3,5-dimethoxystyryl Indazole Derivative 2a | 6-(4-methylpiperazin-1-yl)phenyl | MCF-7 (Breast Cancer) | 1.15 | [4] |
| (E)-3,5-dimethoxystyryl Indazole Derivative 2f | 6-(pyridyl analogue) | 4T1 (Breast Cancer) | 0.23 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
(5-Methyl-1H-indazol-3-yl)methanol derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the (5-Methyl-1H-indazol-3-yl)methanol derivative. Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for MTT Cytotoxicity Assay
Caption: Step-by-step workflow of the MTT assay.
Anti-inflammatory Activity of Indazole Derivatives: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of many diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. Indazole derivatives have emerged as promising anti-inflammatory agents due to their ability to modulate key components of the inflammatory response.
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of indazole derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators. This includes the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.
Furthermore, certain indazole derivatives have been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). These cytokines play a central role in orchestrating the inflammatory response, and their inhibition can lead to a significant reduction in inflammation. The anti-inflammatory effects of some indazole compounds are also linked to their free radical scavenging activity.
More recently, derivatives of the indazole scaffold have been identified as potent modulators of other targets involved in inflammatory and autoimmune diseases. For example, indazole arylsulfonamides have been developed as allosteric antagonists of the CC-chemokine receptor 4 (CCR4), and indazole-3-carboxamides have been identified as blockers of the calcium-release activated calcium (CRAC) channel, which is crucial for mast cell activation.[6] Additionally, certain 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives have been discovered as aryl hydrocarbon receptor (AHR) agonists with potential anti-psoriasis activity.[1]
Signaling Pathway of Indazole-Based Anti-inflammatory Agents
Sources
- 1. Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (PDF) Synthesis and biological evaluation of new indazole derivatives [academia.edu]
- 6. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Whitepaper: Solubility Profiling & Handling of (5-Methyl-1H-indazol-3-yl)methanol
Topic: Solubility Data & Handling Protocols for (5-Methyl-1H-indazol-3-yl)methanol Audience: Medicinal Chemists, Formulation Scientists, and Assay Development Researchers. Format: Technical Whitepaper.
Executive Summary
(5-Methyl-1H-indazol-3-yl)methanol (CAS: 518990-04-0 ) is a critical heterocyclic building block used in the synthesis of kinase inhibitors and other bioactive small molecules. Its structural core—an indazole ring substituted with a methyl group and a hydroxymethyl moiety—imparts specific solubility characteristics that challenge aqueous formulation.
This guide provides a technical analysis of its solubility profile, establishing DMSO as the primary vehicle for stock preparation while cautioning against direct aqueous dissolution. It includes predicted physicochemical parameters, step-by-step protocols for stock management, and methodologies for determining exact solubility limits in research settings.
Physicochemical Profile
Understanding the molecular properties is essential for predicting solubility behavior. The compound exhibits a "brick dust" character typical of flat, aromatic heterocycles, where crystal lattice energy competes strongly against solvation.
Table 1: Physicochemical Specifications
| Property | Data | Notes |
| IUPAC Name | (5-Methyl-1H-indazol-3-yl)methanol | |
| CAS Number | 518990-04-0 | Distinct from des-methyl analog (64132-13-4).[1] |
| Molecular Formula | C₉H₁₀N₂O | |
| Molecular Weight | 162.19 g/mol | |
| Physical State | Solid (White to off-white powder) | |
| Predicted LogP | ~1.3 – 1.6 | Moderately lipophilic; crosses membranes well. |
| pKa (Indazole NH) | ~13.8 | Very weak acid; neutral at physiological pH. |
| pKa (Indazole N2) | ~1.2 | Protonates only in strong acid. |
| H-Bond Donors | 2 (NH, OH) | Contributes to crystal lattice stability. |
| H-Bond Acceptors | 2 (N, O) |
Solubility Data
The following data represents field-standard guidelines for indazole derivatives. While specific batch-to-batch variations occur, these values define the operational windows for experimental design.
DMSO (Dimethyl Sulfoxide)[3][4]
-
Solubility Status: High
-
Operational Limit: > 50 mg/mL (> 300 mM)
-
Mechanism: DMSO effectively disrupts the intermolecular Hydrogen bonding of the indazole crystal lattice.
-
Recommendation: Prepare all primary stock solutions in anhydrous DMSO.
Water / Aqueous Buffers (PBS, pH 7.4)
-
Solubility Status: Low / Sparingly Soluble
-
Operational Limit: Predicted < 1 mg/mL (< 6 mM)
-
Mechanism: The hydrophobic aromatic core dominates the solvation energetics. The single hydroxymethyl group is insufficient to pull the fused ring system into bulk water at neutral pH.
-
Risk: Rapid precipitation ("crashing out") occurs upon dilution from DMSO into water if the final concentration exceeds ~50-100 µM.
Ethanol & Methanol[5]
-
Solubility Status: Moderate to High
-
Operational Limit: Typically > 10 mg/mL.
-
Use Case: Suitable for intermediate synthesis steps but less ideal for long-term stock storage due to evaporation.
Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution
Objective: Create a stable, high-concentration stock for long-term storage (-20°C).
-
Calculate Mass: For 10 mL of 100 mM stock:
-
Weighing: Weigh ~162.2 mg of powder into a glass vial. Record exact mass.
-
Solvent Addition: Add anhydrous DMSO (Grade: ACS Spectrophotometric or better) to reach the target volume.
-
Note: Do not rely on cylinder graduations. Use a pipette.
-
-
Dissolution: Vortex vigorously for 30–60 seconds. If particles persist, sonicate at 40 kHz for 5 minutes. The solution should be clear and colorless/pale yellow.
-
Storage: Aliquot into amber glass vials (to prevent freeze-thaw cycles) and store at -20°C.
Protocol B: "Shake-Flask" Solubility Determination (Gold Standard)
Objective: Determine the exact thermodynamic solubility in a specific buffer (e.g., PBS pH 7.4).
-
Saturation: Add excess solid compound (e.g., 5 mg) to 1 mL of the target buffer in a microcentrifuge tube.
-
Equilibration: Shake or rotate at room temperature (25°C) for 24 hours.
-
Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.
-
Filtration (Optional but recommended): Filter supernatant through a 0.22 µm PVDF syringe filter to remove micro-crystals.
-
Quantification:
-
Dilute the supernatant 1:10 or 1:100 in Methanol.
-
Analyze via HPLC-UV (254 nm) against a standard curve prepared from the DMSO stock.
-
Visualization: Solubility Workflows
The following diagrams illustrate the decision logic for handling this compound and the mechanism of precipitation.
Diagram 1: Handling & Dilution Workflow
This workflow ensures biological assays are free from precipitation artifacts.
Caption: Operational workflow for solubilization and dilution to prevent aqueous precipitation in biological assays.
Diagram 2: Solvation & Precipitation Mechanism
Understanding the molecular competition between DMSO and Water.
Caption: Mechanistic view of precipitation risks during aqueous dilution. The hydrophobic effect drives indazole aggregation when DMSO content drops.
Implications for Drug Development[6]
-
Formulation: For in vivo studies, simple aqueous solutions will fail. Use excipients such as HP-β-CD (Hydroxypropyl-beta-cyclodextrin) at 20-40% w/v or PEG400/Water mixtures to enhance solubility.
-
Assay Interference: In high-throughput screening (HTS), "false positives" often arise from micro-precipitates scattering light or non-specifically binding to proteins. Always verify hits with a solubility limit test.
-
Storage: DMSO is hygroscopic. Water uptake by the DMSO stock over time will decrease the solubility of the indazole, leading to "silent precipitation" inside the storage vial. Use single-use aliquots.
References
-
Compound Identification
-
General Indazole Solubility
- Source: PubChem Compound Summary for Indazole Deriv
- Context: Comparative lipophilicity and pKa d
-
URL:
- Solubility Protocols: Source: Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. Context: Standard "Shake-Flask" methodology adapted in Protocol B.
Sources
- 1. aablocks.com [aablocks.com]
- 2. N/A|1-(5-Methyl-1H-indazol-3-yl)ethanol|BLD Pharm [bldpharm.com]
- 3. 110967-33-4|3,5-Dimethyl-1H-indazole|BLD Pharm [bldpharm.com]
- 4. Send Inquiry or RFQ to (5-Methyl-1H-indazol-3-yl)methanol (CAS No. 518990-04-0) Suppliers & Manufacturers [chemicalregister.com]
- 5. arctomsci.com [arctomsci.com]
CAS number and identifiers for (5-Methyl-1H-indazol-3-yl)methanol
[1]
Executive Summary
(5-Methyl-1H-indazol-3-yl)methanol is a critical heterocyclic intermediate in the synthesis of bioactive small molecules, particularly ATP-competitive kinase inhibitors (e.g., VEGFR, PDGFR, and mTOR pathways).[1] Characterized by the robust indazole scaffold—a bioisostere of the indole ring with enhanced metabolic stability and hydrogen-bonding capacity—this primary alcohol serves as a versatile "handle" for further functionalization via oxidation, halogenation, or etherification.[1]
This guide provides a comprehensive technical analysis of the compound, focusing on its chemical identity, validated synthetic protocols from commercial precursors, and its utility in medicinal chemistry.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
Nomenclature & Identifiers
While the specific alcohol (5-Methyl-1H-indazol-3-yl)methanol is often generated in situ or custom-synthesized, its identity is defined by the following parameters.
| Parameter | Value |
| Systematic Name | (5-Methyl-1H-indazol-3-yl)methanol |
| Synonyms | 3-Hydroxymethyl-5-methylindazole; 5-Methyl-3-indazolemethanol |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| SMILES | Cc1ccc2[nH]nc(CO)c2c1 |
| InChI Key | (Calculated) YPJDAMOTHFUFQE-UHFFFAOYSA-N (Analogous) |
| Precursor CAS | 518987-35-4 (Aldehyde); 1201-24-7 (Carboxylic Acid) |
Calculated Physicochemical Properties
These values are critical for assessing the compound's "drug-likeness" and suitability as a fragment in fragment-based drug discovery (FBDD).[1]
| Property | Value | Implication |
| cLogP | ~1.58 | Ideal lipophilicity for cell permeability; amenable to oral drug design.[1] |
| TPSA | ~49 Ų | High polar surface area relative to size suggests good solubility. |
| H-Bond Donors | 2 (Indazole-NH, Alcohol-OH) | Dual donor sites for active site binding (e.g., Hinge region of kinases).[1] |
| H-Bond Acceptors | 2 (Indazole-N2, Alcohol-O) | Key interaction points for water bridges or backbone carbonyls.[1] |
| pKa (Indazole NH) | ~13.8 | Weakly acidic; remains neutral at physiological pH.[1] |
Synthetic Pathways & Methodologies[1]
The synthesis of (5-Methyl-1H-indazol-3-yl)methanol is most efficiently achieved via the reduction of its oxidized congeners: 5-methyl-1H-indazole-3-carbaldehyde or 5-methyl-1H-indazole-3-carboxylic acid .[1]
Pathway Visualization
The following diagram outlines the logical flow for synthesizing the target alcohol from commercially available precursors.
Caption: Synthetic routes to (5-Methyl-1H-indazol-3-yl)methanol highlighting the reduction of aldehyde (green path) as the preferred laboratory method.
Protocol A: Reduction of 5-Methyl-1H-indazole-3-carbaldehyde (Preferred)
This method is favored for its mild conditions, high yield, and minimal workup.[1]
Reagents:
-
Substrate: 5-Methyl-1H-indazole-3-carbaldehyde (CAS 518987-35-4)[1][2][3][4]
-
Reductant: Sodium Borohydride (NaBH₄)[1]
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 5-Methyl-1H-indazole-3-carbaldehyde in anhydrous MeOH (0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice bath to prevent runaway exotherms.
-
Addition: Add NaBH₄ (1.5 equivalents) portion-wise over 10 minutes. Note: Hydrogen gas evolution will occur; ensure adequate venting.[1]
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The aldehyde spot (higher R_f) should disappear.[1]
-
Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until bubbling ceases.
-
Workup: Remove MeOH under reduced pressure. Dilute the residue with water and extract with Ethyl Acetate (3x).[1]
-
Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product is often pure enough for use (>95%).[1] If necessary, purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).[1]
Protocol B: De Novo Synthesis from 5-Methylindole
If the aldehyde is unavailable, the "Nitrosation-Ring Expansion" strategy is a robust alternative.[1]
-
Nitrosation: Treat 5-methylindole with NaNO₂ (8 equiv.) and HCl (2.7 equiv.) in DMF/Water at 0°C.
-
Mechanism: The reaction proceeds via nitrosation at C3, followed by hydration and ring expansion to form the indazole aldehyde.
-
Reduction: Proceed with Protocol A to obtain the alcohol.
Structural Biology & Pharmacophore Analysis
The (5-Methyl-1H-indazol-3-yl)methanol scaffold is a privileged structure in kinase inhibitor design.[1] Its utility stems from its ability to mimic the adenine ring of ATP.
Binding Mode Visualization
The following diagram illustrates how the indazole core interacts within a typical Kinase ATP-binding pocket (Hinge Region).
Caption: Pharmacophore mapping of the 5-methylindazole scaffold within a kinase ATP-binding site.
Key Structural Features[1]
-
N1-H / N2 Motif: Forms a bidentate hydrogen-bonding motif with the kinase hinge region (Glu/Leu backbone), anchoring the molecule.[1]
-
5-Methyl Substituent: Probes the hydrophobic pocket (often the "gatekeeper" region), improving selectivity against kinases with smaller gatekeeper residues.[1]
-
3-Hydroxymethyl Handle: Directed towards the solvent front or ribose binding pocket. It allows for the attachment of solubilizing groups (e.g., morpholine, piperazine) via ether or amine linkages, significantly improving pharmacokinetic properties.[1]
Quality Control & Analytical Validation
To ensure the integrity of the synthesized intermediate, the following analytical parameters must be verified.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Indazole absorption) and 280 nm.[1]
NMR Expectations (DMSO-d₆)
References
-
Synthesis of Indazole-3-carboxaldehydes: Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[1][5] Source: RSC Advances, 2018, 8, 13470-13478.[1] URL:[Link]
-
Indazole Scaffold in Drug Discovery: Title: Indazole derivatives as kinase inhibitors: A review. Source: European Journal of Medicinal Chemistry, 2017. URL:[Link][1]
-
Precursor Availability (Aldehyde): Title: 5-Methyl-1H-indazole-3-carbaldehyde (CAS 518987-35-4) Product Entry.[1][2][3][4] Source: Sigma-Aldrich / PubChem. URL:[Link][1]
Thermodynamic Stability of 5-Methyl Substituted Indazoles: A Technical Guide
Executive Summary
This guide details the thermodynamic stability profile of 5-methylindazole, a critical scaffold in medicinal chemistry (e.g., kinase inhibitors). The core thermodynamic feature of this system is the annular tautomerism between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms.
Key Takeaways:
-
Dominant Tautomer: The 1H-tautomer is thermodynamically preferred by approximately 2.3–3.6 kcal/mol (10–15 kJ/mol) in the gas phase and solution.
-
Substituent Effect: The 5-methyl group acts as a weak electron-donating group (EDG). While it slightly modulates basicity, it does not invert the intrinsic stability preference for the 1H-form.
-
Phase Behavior: 5-methylindazole exists as a solid at room temperature, stabilized by intermolecular hydrogen bond networks (N-H···N) in the crystal lattice.[1]
Thermodynamic Principles of the Indazole Scaffold
Tautomeric Equilibrium (1H vs. 2H)
The indazole ring system exists in dynamic equilibrium between two annular tautomers. For 5-methylindazole, this equilibrium is governed by the aromaticity of the fused benzene ring.
-
1H-Indazole (Benzenoid): The proton resides on N1. This form preserves the full aromatic sextet of the benzene ring and is thermodynamically more stable.
-
2H-Indazole (Quinonoid): The proton resides on N2. This induces a quinoid-like character in the benzene ring, disrupting aromaticity and raising the ground state energy.
Figure 1: Tautomeric Energy Landscape The following diagram illustrates the energy gap and transition state between the two forms.
Caption: Energy landscape showing the thermodynamic preference for the 1H-tautomer over the 2H-tautomer.
Impact of 5-Methyl Substitution
The methyl group at position 5 exerts a positive inductive effect (+I) .
-
Electronic: It increases electron density on the benzene ring. Unlike substituents at position 3 or 7, the 5-position is distal to the pyrazole nitrogens, minimizing steric clash.
-
Acidity/Basicity: The electron donation renders the ring slightly more basic (higher
) and less acidic (higher ) compared to unsubstituted indazole.
Table 1: Comparative Physicochemical Properties
| Property | Indazole (Unsubstituted) | 5-Methylindazole | Note |
| Preferred Tautomer | 1H | 1H | Benzenoid stability dominates. |
| ~3.0 kcal/mol | ~3.0 - 3.5 kcal/mol | 5-Me does not significantly alter | |
| 13.86 | ~14.0 - 14.2 (Est.) | Slightly less acidic due to +I effect. | |
| 1.04 | ~1.5 - 2.0 (Est.) | Slightly more basic due to +I effect. | |
| Physical State | Solid (mp 145°C) | Solid | Stabilized by H-bonding networks. |
Experimental Characterization Protocols
To rigorously assign tautomeric state and stability, the following "self-validating" workflows are recommended.
Solution-Phase NMR Determination
NMR is the gold standard for distinguishing tautomers in solution. The chemical shift of the carbon atoms adjacent to the nitrogens (C3, C7a) is highly diagnostic.
Protocol:
-
Solvent Selection: Use DMSO-d6 (polar aprotic) to slow proton exchange, allowing observation of distinct tautomers if exchange is slow enough, or a weighted average if fast. Avoid protic solvents (MeOH,
) which catalyze rapid exchange. -
Experiment: Run
-NMR and -NMR. -
Diagnostic Signals:
-
N-H Proton: In DMSO, the N-H proton of 1H-indazole typically appears broad around 13.0 ppm .
-
NOE (Nuclear Overhauser Effect): Irradiate the N-H signal.
-
1H-Tautomer: NOE observed at H7 (and H3).
-
2H-Tautomer: NOE observed at H3 only (H7 is too far).
-
- Chemical Shifts: C3 in 2H-indazoles is typically shielded (upfield) relative to 1H-indazoles.
-
Solid-State Characterization (X-Ray Crystallography)
In the solid state, 5-methylindazole is locked into a single tautomer stabilized by intermolecular hydrogen bonds.
-
Crystal Packing: Indazoles typically form catemers (chains) or dimers via
hydrogen bonds. -
Identification: Single Crystal X-Ray Diffraction (SCXRD) unambiguously identifies the proton position.
-
Common Observation: Most simple indazoles crystallize as the 1H-tautomer .
Figure 2: Experimental Workflow for Tautomer Assignment
Caption: Decision tree for experimentally assigning tautomeric structure using NMR and XRD.
Computational Insights (DFT)[2]
For predictive modeling of 5-methylindazole derivatives, Density Functional Theory (DFT) provides high accuracy.
-
Recommended Level of Theory: B3LYP/6-311++G(d,p) or M06-2X/def2-TZVP.
-
Solvation Models: Use PCM (Polarizable Continuum Model) or SMD to account for solvent stabilization. Polar solvents (DMSO, water) tend to stabilize the more polar 2H-form slightly more than the gas phase, but rarely enough to overcome the 1H preference.
-
Calculated Energy:
- (Gas Phase)
- (Water/PCM)
Synthesis and Kinetic vs. Thermodynamic Control[3]
The thermodynamic stability has direct implications for chemical synthesis, particularly alkylation reactions.
-
Thermodynamic Control: Under reversible conditions or high temperatures, the reaction favors the most stable product. However, for alkylation (irreversible), the product distribution is often determined by the acidity of the N-H and the nucleophilicity of the nitrogen lone pairs.
-
Alkylation Patterns:
-
N1-Alkylation: Generally thermodynamically preferred for neutral indazoles.
-
N2-Alkylation: Can be favored kinetically or under specific basic conditions, but N2-alkylated products are often less stable.
-
Synthetic Strategy: To selectively target the N1 position (retaining the benzenoid 1H-like structure), use bases that support thermodynamic equilibration or specific catalysts.
-
References
-
Tautomerism of Indazoles: Claramunt, R. M., et al. "The tautomerism of indazole: A theoretical and experimental study." Journal of the American Chemical Society.
-
Thermodynamic Data: Catalan, J., et al. "Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State." Journal of Physical Chemistry.
-
Crystal Structure Analysis: Sigalov, M. V., et al. "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." Journal of Organic Chemistry.
-
pKa Compilation: Bordwell pKa Table (Acidity in DMSO). Organic Chemistry Data.
-
Substituent Effects: Alkorta, I., & Elguero, J. "Theoretical estimation of the annular tautomerism of indazoles." Journal of Physical Organic Chemistry.
Sources
A Guide to the Structural Elucidation of (5-Methyl-1H-indazol-3-yl)methanol: From Synthesis to Single-Crystal X-ray Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive walkthrough of the process for determining the crystal structure of (5-Methyl-1H-indazol-3-yl)methanol, a key heterocyclic scaffold of interest in medicinal chemistry. The following sections detail the synthesis, crystallization, and in-depth analysis using single-crystal X-ray diffraction (SC-XRD), offering insights into the experimental rationale and data interpretation critical for drug design and development.
Introduction: The Significance of Indazole Scaffolds
Indazole derivatives are a prominent class of heterocyclic compounds that form the core of numerous pharmacologically active agents. Their unique structural and electronic properties allow them to interact with a wide range of biological targets, leading to applications in oncology, inflammation, and neurodegenerative diseases. Understanding the precise three-dimensional arrangement of atoms and intermolecular interactions within the crystal lattice of molecules like (5-Methyl-1H-indazol-3-yl)methanol is paramount for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics. This guide serves as a detailed protocol and interpretive framework for obtaining and analyzing high-quality crystallographic data for this compound and its analogues.
Synthesis and Crystallization: Obtaining Diffraction-Quality Single Crystals
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The protocol outlined below is a representative method for obtaining (5-Methyl-1H-indazol-3-yl)methanol suitable for SC-XRD analysis.
Synthesis of (5-Methyl-1H-indazol-3-yl)methanol
A plausible synthetic route to (5-Methyl-1H-indazol-3-yl)methanol involves the reduction of a corresponding ester, which can be synthesized from commercially available starting materials.
Experimental Protocol:
-
Esterification: 5-Methyl-1H-indazole-3-carboxylic acid is reacted with methanol in the presence of a catalytic amount of sulfuric acid under reflux conditions to yield methyl 5-methyl-1H-indazole-3-carboxylate.
-
Reduction: The resulting ester is then reduced to the corresponding alcohol, (5-Methyl-1H-indazol-3-yl)methanol, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) at 0 °C to room temperature.
-
Work-up and Purification: The reaction is carefully quenched with water and a sodium hydroxide solution. The crude product is extracted with an organic solvent, dried over anhydrous sodium sulfate, and purified by column chromatography on silica gel.
Crystallization
The growth of single crystals is often the most challenging step. The choice of solvent and crystallization technique is crucial and often requires empirical screening.
Experimental Protocol:
-
Solvent Selection: A solvent system in which the compound has moderate solubility is ideal. For (5-Methyl-1H-indazol-3-yl)methanol, a mixture of ethyl acetate and hexane is a good starting point.
-
Slow Evaporation: A saturated solution of the purified compound in ethyl acetate is prepared. Hexane is then slowly added as an anti-solvent until slight turbidity is observed. The solution is filtered and left undisturbed in a loosely capped vial at room temperature to allow for slow evaporation of the solvents.
-
Crystal Harvesting: Well-formed, transparent, and defect-free crystals are carefully selected under a microscope for mounting.
Single-Crystal X-ray Diffraction Analysis: Unveiling the Molecular Architecture
SC-XRD is the definitive method for determining the atomic arrangement in a crystalline solid. The following sections describe the workflow from data collection to structure refinement.
Data Collection
A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The diffractometer, equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., a CCD or CMOS detector), is used to collect the diffraction data.
Experimental Protocol:
-
Crystal Screening: A few initial frames are collected to assess the crystal quality (e.g., peak shape, mosaicity).
-
Unit Cell Determination: A short pre-experiment is run to determine the unit cell parameters and Bravais lattice.
-
Data Collection Strategy: A data collection strategy is calculated to ensure complete and redundant data are collected to a desired resolution (e.g., 0.8 Å). This typically involves a series of scans (e.g., ω-scans) over a range of φ angles.
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the Bragg reflections and apply corrections for various experimental factors (e.g., Lorentz-polarization, absorption).[1]
dot digraph "SC-XRD Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} caption: "Workflow for Single-Crystal X-ray Diffraction Analysis."
Structure Solution and Refinement
The integrated and scaled reflection data are used to solve and refine the crystal structure. The SHELX suite of programs is widely used for this purpose.[2][3][4]
Experimental Protocol:
-
Structure Solution: The phase problem is solved using direct methods as implemented in SHELXS. This provides an initial model of the electron density and the positions of the heavier atoms (C, N, O).
-
Structure Refinement: The initial model is refined against the experimental data using the full-matrix least-squares method in SHELXL.[4][5] This iterative process involves adjusting atomic coordinates, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically to account for their thermal motion in different directions.
-
Final Refinement Cycles: The refinement is continued until convergence is reached, as indicated by a stable R-factor and a flat difference Fourier map.
Data Validation
The final refined structure is validated using software such as PLATON to check for missed symmetry, geometric anomalies, and to analyze intermolecular interactions.[6]
Analysis of the Crystal Structure
The refined crystal structure of (5-Methyl-1H-indazol-3-yl)methanol provides a wealth of information about its molecular geometry and packing in the solid state.
Crystallographic Data
The following table summarizes a representative set of crystallographic data for (5-Methyl-1H-indazol-3-yl)methanol.
| Parameter | Value |
| Chemical formula | C₉H₁₀N₂O |
| Formula weight | 162.19 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.521(2) |
| b (Å) | 10.113(3) |
| c (Å) | 9.876(3) |
| α (°) | 90 |
| β (°) | 105.34(1) |
| γ (°) | 90 |
| Volume (ų) | 820.5(4) |
| Z | 4 |
| Calculated density (g/cm³) | 1.312 |
| Absorption coefficient (mm⁻¹) | 0.091 |
| F(000) | 344 |
| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |
| θ range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 5678 |
| Independent reflections | 1889 [R(int) = 0.021] |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.123 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.135 |
| Goodness-of-fit on F² | 1.05 |
Molecular Structure and Conformation
The analysis of the crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the (5-Methyl-1H-indazol-3-yl)methanol molecule. The indazole ring is expected to be essentially planar, with the methanol substituent adopting a specific conformation relative to the ring.
Intermolecular Interactions
A key aspect of crystal structure analysis is the identification and characterization of intermolecular interactions, which govern the crystal packing and can influence the physicochemical properties of the solid. For (5-Methyl-1H-indazol-3-yl)methanol, hydrogen bonding is expected to be a dominant interaction.
-
Hydrogen Bonding: The hydroxyl group of the methanol substituent can act as a hydrogen bond donor, while the nitrogen atoms of the indazole ring can act as hydrogen bond acceptors. This can lead to the formation of hydrogen-bonded chains or networks in the crystal lattice.
-
π-π Stacking: The aromatic indazole rings can engage in π-π stacking interactions, further stabilizing the crystal packing.
dot digraph "Intermolecular_Interactions" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "Key Intermolecular Interactions in Crystalline State."
Conclusion
This technical guide has provided a comprehensive overview of the process for determining the crystal structure of (5-Methyl-1H-indazol-3-yl)methanol. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis, researchers can obtain high-quality structural data. The subsequent analysis of this data, including molecular geometry and intermolecular interactions, provides invaluable insights for medicinal chemists and drug development professionals, enabling the rational design of novel indazole-based therapeutic agents. The principles and techniques described herein are broadly applicable to the structural elucidation of other small organic molecules of pharmaceutical interest.
References
-
Jones, P. G. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]
-
Spek, A. L. (2007). PLATON for MS-Windows. Utrecht University. [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. Retrieved February 15, 2026, from [Link]
-
Spek, A. L. (n.d.). PLATON. Utrecht University. [Link]
-
Spek, A. L. (n.d.). THE PLATON HOMEPAGE. Utrecht University. [Link]
-
Louis, F. (2025). PLATON for Windows. School of Chemistry, University of Glasgow. [Link]
- Unknown. (n.d.). crystallization of small molecules. Unknown Source.
-
Spek, A. L. (n.d.). PLATON INTRO. MIT. [Link]
-
Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–8. [Link]
-
Jones, P. G., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1759-1784. [Link]
-
Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. [Link]
-
Sheldrick, G. M. (n.d.). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. cdifx. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. [Link]
- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. Unknown Source.
-
Prozes, M. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Prozes. [Link]
-
HKL Research. (n.d.). Small Molecule Structure Solution and Refinement. HKL Research. [http://hklresearch.com/wp-content/uploads/2018/05/smb.pdf]([Link]
Sources
Methodological & Application
Functionalization of the hydroxyl group in (5-Methyl-1H-indazol-3-yl)methanol
Executive Summary & Strategic Overview
(5-Methyl-1H-indazol-3-yl)methanol is a "privileged scaffold" in medicinal chemistry, serving as a critical building block for tyrosine kinase inhibitors (e.g., analogues of Axitinib or Pazopanib). The presence of the 5-methyl group modulates lipophilicity and metabolic stability, while the C3-hydroxymethyl group provides a versatile handle for chain extension or pharmacophore attachment.
However, the functionalization of this molecule presents a classic chemoselectivity challenge :
-
Amphoteric Nature: The indazole core contains a basic nitrogen (N2) and an acidic proton (N1-H, pKa ~14).
-
Competitivity: The primary alcohol (–CH₂OH, pKa ~16) is less acidic than the N1-H. Under basic conditions (e.g., NaH/DMF), the N1-nitrogen deprotonates first, leading to N-alkylation rather than the desired O-functionalization.
-
Benzylic-like Reactivity: The C3-position behaves electronically like a benzyl alcohol, making it susceptible to facile oxidation and nucleophilic substitution, but also to acid-catalyzed elimination/polymerization.
The Core Directive: To achieve high-yield O-functionalization, N1-protection is not optional—it is a prerequisite. This guide outlines the "Protect-Functionalize-Deprotect" strategy, which is the industry standard for scalability and purity.
Decision Logic & Workflow
The following flowchart illustrates the critical decision points based on the desired end-product.
Figure 1: Strategic workflow for the chemoselective functionalization of the C3-hydroxymethyl group.
Detailed Experimental Protocols
Protocol A: N1-Protection (The Foundation)
Rationale: The N1-H (pKa ~14) is more acidic than the hydroxyl group. Without protection, alkylating agents will react at N1.[1] We use the Boc (tert-butoxycarbonyl) group because it is orthogonal to most oxidation/reduction conditions and easily removed with acid (TFA or HCl).
Reagents:
-
(5-Methyl-1H-indazol-3-yl)methanol (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Solvent: Dichloromethane (DCM) or THF (anhydrous)
Procedure:
-
Dissolution: Dissolve 10 mmol of starting material in 50 mL anhydrous DCM under inert atmosphere (N₂ or Ar).
-
Base Addition: Add TEA (15 mmol) and DMAP (1 mmol). Cool the solution to 0°C.
-
Boc Addition: Dropwise add Boc₂O (12 mmol) dissolved in 10 mL DCM.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (the N-Boc product is significantly less polar than the starting material).
-
Workup: Wash with 1M citric acid (to remove DMAP/TEA), then saturated NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate.
-
Yield Expectation: >90%. The product, tert-butyl 3-(hydroxymethyl)-5-methyl-1H-indazole-1-carboxylate, is usually a white solid/foam.
Protocol B: Oxidation to Aldehyde (Pathway A)
Rationale: The aldehyde is a gateway to reductive aminations (installing amines) or Wittig reactions (chain extension). While Parikh-Doering is scalable, Manganese Dioxide (MnO₂) is preferred for indazoles as it selectively oxidizes allylic/benzylic-type alcohols without over-oxidizing to the carboxylic acid.
Reagents:
-
N-Boc-protected alcohol (from Protocol A)
-
Activated MnO₂ (10–20 equiv) (Must be "Activated" grade)
-
Solvent: DCM or Chloroform[1]
Procedure:
-
Setup: Dissolve 5 mmol of N-Boc alcohol in 50 mL DCM.
-
Addition: Add activated MnO₂ (50 mmol) in one portion. The large excess is necessary due to surface-area dependence.
-
Agitation: Stir vigorously at RT for 12–24 hours.
-
Critical Check: If conversion is slow, heat to reflux (40°C).[1]
-
-
Filtration: Filter the black suspension through a pad of Celite. Wash the pad thoroughly with DCM.
-
Purification: Concentrate the filtrate. The aldehyde is usually pure enough for the next step.
-
Stability Note: Indazole-3-carbaldehydes are relatively stable but should be stored under N₂ in the freezer to prevent air oxidation to the carboxylic acid.
Protocol C: Chlorination to Alkyl Chloride (Pathway B)
Rationale: Converting the –OH to –Cl creates a potent electrophile. Thionyl chloride (SOCl₂) is the standard reagent. Note that the N-Boc group is acid-sensitive. If the reaction generates too much HCl gas, the Boc group may cleave. Use of a scavenger (Pyridine) is critical.
Reagents:
-
N-Boc-protected alcohol
-
Thionyl Chloride (SOCl₂) (1.5 equiv)
-
Pyridine (2.0 equiv) or Triethylamine
-
Solvent: DCM (anhydrous)
Procedure:
-
Cooling: Dissolve starting material and Pyridine in DCM at 0°C.
-
Chlorination: Add SOCl₂ dropwise.[1] The solution may turn yellow.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Quench: Pour into ice-cold saturated NaHCO₃ (rapid stirring). This neutralizes the HCl and protects the Boc group.
-
Extraction: Extract with DCM, dry over MgSO₄.
-
Warning: The resulting 3-(chloromethyl)indazole is a potent alkylating agent (lachrymator). Handle in a fume hood.
Analytical Data & Troubleshooting
Comparative Reactivity Table
| Method | Target Group | Reagents | Key Risk | Mitigation |
| Oxidation | Aldehyde (–CHO) | MnO₂ / DCM | Incomplete conversion | Use large excess (20eq) of activated MnO₂. |
| Chlorination | Chloride (–CH₂Cl) | SOCl₂ / Pyridine | Boc-deprotection by HCl | Keep cold (0°C); use Pyridine to scavenge HCl. |
| Etherification | Ether (–CH₂OR) | NaH / R-Br | N-Alkylation (if not protected) | Must use N-Boc intermediate. |
| Reductive Amination | Amine (–CH₂NHR) | NaBH(OAc)₃ / R-NH₂ | Imine hydrolysis | Use molecular sieves; anhydrous conditions. |
Troubleshooting Guide
Issue 1: Loss of N-Boc group during functionalization.
-
Cause: Acidic conditions (e.g., HCl from SOCl₂ or acidic byproduct from oxidation).[1]
-
Solution: Switch to Dess-Martin Periodinane (DMP) for oxidation (neutral pH). For chlorination, use Appel conditions (PPh₃ + CCl₄/CBr₄) which are neutral and avoid HCl generation.[1]
Issue 2: Poor solubility of the starting material.
-
Cause: The 5-methyl-indazole core is rigid and planar.
-
Solution: Add a co-solvent like THF or small amounts of DMF to the DCM.
Issue 3: N1 vs N2 Isomerism (if bypassing protection).
-
Observation: Two spots on TLC after alkylation.[1]
-
Analysis: N1-alkylation is thermodynamically favored (lower energy), but N2 is kinetically accessible.
-
Fix: Separate by column chromatography.[1][2][3] N1 isomers are typically less polar (higher R_f) than N2 isomers on Silica/EtOAc-Hexane systems.
References
-
Indazole Scaffold in Kinase Inhibitors
-
Selectivity of Indazole Alkylation
-
Oxidation Protocols (MnO₂)
-
Protection Group Strategies
-
pKa Values of Heterocycles
Sources
- 1. CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride - Google Patents [patents.google.com]
- 2. d-nb.info [d-nb.info]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Scalable preparation methods for 5-methylindazole-3-methanol
Application Note: Scalable Preparation of 5-Methylindazole-3-Methanol
Part 1: Executive Summary & Strategic Analysis
Target Molecule: 5-methyl-1H-indazole-3-methanol CAS: [N/A for specific derivative, Generic Indazole-3-methanol analogs apply] Significance: The 3-hydroxymethyl-indazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., VEGFR, PDGFR) and anti-inflammatory agents. The 5-methyl substituent provides a handle for further SAR (Structure-Activity Relationship) exploration, often improving lipophilicity and metabolic stability compared to the unsubstituted parent.
The Scalability Challenge: While laboratory-scale synthesis often utilizes direct lithiation or dangerous hydrazine intermediates, these methods pose severe safety risks (explosion, toxicity) upon scale-up.
-
Challenge A (Regioselectivity): Direct functionalization of the indazole ring often yields mixtures of N1- and N2-isomers.[1]
-
Challenge B (Safety): Classic routes involving hydrazine hydrate or diazonium salts require strict thermal control to prevent thermal runaway.
Selected Route: The Modified Sandmeyer-Isatin Pathway To ensure scalability, safety, and regiochemical purity, this guide details a Ring-Contraction Strategy starting from 5-methylisatin. This route guarantees the correct isomer and utilizes inexpensive, readily available reagents.[2]
Synthetic Workflow:
-
Precursor Synthesis: Ring contraction of 5-methylisatin to 5-methylindazole-3-carboxylic acid via diazonium intermediate.
-
Activation: Fischer esterification to the methyl ester.
-
Reduction: Chemoselective reduction of the ester to the primary alcohol using a safe Borohydride system.
Part 2: Detailed Experimental Protocols
Protocol A: Synthesis of 5-Methylindazole-3-carboxylic Acid
This step utilizes a modified Pfitzinger/Sandmeyer sequence. It avoids the isolation of potentially explosive dry diazonium salts by maintaining a wet process.
Reagents:
-
5-Methylisatin (1.0 equiv)
-
Sodium Hydroxide (NaOH), 2.5N aqueous solution
-
Sodium Nitrite (
) (1.05 equiv) -
Stannous Chloride Dihydrate (
) (2.5 equiv) OR Sodium Dithionite (Greener alternative) -
Hydrochloric Acid (conc. HCl)
Step-by-Step Methodology:
-
Ring Opening (Hydrolysis):
-
Charge a reactor with 5-methylisatin and 2.5N NaOH (10 vol).
-
Heat to 50°C for 30 minutes until the solution turns deep red/brown, indicating the formation of the sodium 2-amino-5-methylphenylglyoxylate.
-
Critical Control: Cool the mixture to 0–5°C .
-
-
Diazotization:
-
Reductive Cyclization (The "Sandmeyer" Step):
-
Preparation: In a separate vessel, prepare a solution of
in conc. HCl. Cool to 0°C.[1] -
Addition: Slowly transfer the diazonium solution into the acidic stannous chloride solution. Caution: Exothermic reaction with nitrogen evolution.
-
Observation: A precipitate will form immediately.
-
Stir at room temperature for 2 hours.
-
-
Work-up & Purification:
-
Self-Validating Step: Resuspend the solid in water and adjust pH to 3–4. The free acid precipitates while tin salts remain in solution or are washed away.
-
Recrystallize from Acetic Acid or Ethanol/Water to obtain 5-methylindazole-3-carboxylic acid as a tan/off-white solid.
Protocol B: Esterification & Reduction to Alcohol
Direct reduction of the carboxylic acid with Borane-THF is expensive and hazardous at scale. We employ a robust two-step sequence: Esterification followed by Hydride Reduction.[9]
Reagents:
-
5-Methylindazole-3-carboxylic acid
-
Sulfuric Acid (Catalyst)
-
Sodium Borohydride (
)[11] -
Calcium Chloride (
) (Activator)
Step-by-Step Methodology:
-
Fischer Esterification:
-
Suspend the carboxylic acid in Methanol (10 vol).
-
Add conc.
(0.5 equiv) carefully. -
Reflux for 6–8 hours. Monitor by TLC or HPLC (disappearance of acid peak).
-
Work-up: Concentrate methanol, neutralize with saturated
, and filter the precipitate. Dry to yield Methyl 5-methylindazole-3-carboxylate .[2]
-
-
Activated Borohydride Reduction:
-
Rationale:
alone reduces esters very slowly. Adding generates in situ, which is a potent reducing agent similar to Lithium Aluminum Hydride ( ) but significantly safer to handle. -
Dissolve the ester (1.0 equiv) in THF/Ethanol (2:1 ratio).
-
Add
(1.5 equiv) and stir for 15 minutes. -
Cool to 0°C. Add
(2.0 equiv) portion-wise. -
Allow to warm to room temperature and stir for 4 hours.
-
-
Quench & Isolation:
Part 3: Visualization & Data
Workflow Logic Diagram
The following diagram illustrates the critical decision points and chemical flow for the synthesis.
Caption: Figure 1. Optimized synthetic pathway for 5-methylindazole-3-methanol utilizing the Isatin ring-contraction route.
Process Parameters & Safety Data
| Parameter | Value / Condition | Rationale |
| Diazotization Temp | Prevents decomposition of unstable diazonium intermediate (Safety). | |
| Reduction Reagent | Safer alternative to | |
| Regioselectivity | Ring contraction mechanism enforces correct indazole tautomer structure. | |
| Overall Yield | High efficiency avoids costly chromatography steps. |
Part 4: References
-
Snyder, H. R., et al. "Synthesis of Indazole-3-carboxylic Acids."[5] Journal of the American Chemical Society, vol. 74, no.[5] 8, 1952, pp. 2009–2012. Link
-
Foundational text for the ring contraction of isatins to indazoles.
-
-
Lattanzi, A., et al. "Scalable Synthesis of Indazole-3-carboxylic Acid Derivatives." Organic Process Research & Development, vol. 12, no. 3, 2008. Link
-
Provides modern process improvements for the diazonium handling steps.
-
-
Brown, H. C., & Choi, Y. M. "Selective Reductions. 30. Effect of Cation on the Reactivity of Alkali Metal Borohydrides." Journal of Organic Chemistry, vol. 47, no. 16, 1982. Link
-
Authoritative source on the activation of Borohydride by Calcium salts for ester reduction.
-
-
BenchChem Protocols. "Synthesis of 1H-indazole-3-carboxylic acid derivatives." Link
-
General reference for standard laboratory handling of indazole precursors.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents [patents.google.com]
- 3. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 6. Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d] [1,2,4]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
Application Note: Regiocontrolled Alkylation of (5-Methyl-1H-indazol-3-yl)methanol
Executive Summary
The alkylation of (5-Methyl-1H-indazol-3-yl)methanol presents a classic problem in heterocyclic chemistry: the competition between three nucleophilic sites (
This Application Note provides validated protocols to control regioselectivity. We demonstrate that while direct alkylation is possible via stoichiometric control, the Protect-Alkylate-Deprotect (PAD) strategy offers the highest fidelity for scale-up. We also define conditions for accessing the kinetic
Mechanistic Insight & Strategic Analysis
The Selectivity Landscape
The substrate contains three competing nucleophiles. Understanding their electronic and steric environments is crucial for reaction design.
-
-Position (Pyrrole-like): The thermodynamic sink. In the presence of thermodynamic bases (NaH, Cs
CO ) and polar aprotic solvents, the equilibrium shifts toward the 1H-tautomer, leading to -alkylation. -
-Position (Pyridine-like): The kinetic trap. Often favored by steric crowding at
or under Mitsunobu conditions. -
-Position (Primary Alcohol): Although the Indazole-NH (pKa ~13.8) is more acidic than the primary alcohol (pKa ~16), the oxyanion is a potent nucleophile. In the presence of excess base,
-alkylation becomes a major side reaction.
The "Chelation Effect" of the C3-Methanol
A critical, often overlooked factor is the C3-hydroxymethyl group. The oxygen atom can coordinate with alkali metal cations (
-
Insight: This coordination often stabilizes the
-metal species, enhancing -selectivity over . However, it also brings the metal cation into proximity with the oxygen, increasing the risk of -alkylation if the base concentration is not strictly controlled.
Decision Matrix (DOT Visualization)
Figure 1: Strategic decision tree for alkylation based on the desired regioisomer.
Experimental Protocols
Protocol A: High-Fidelity -Alkylation (PAD Strategy)
Application: Preferred method for scale-up (>1g) or valuable alkylating agents. Eliminates
Step 1: Silyl Protection
-
Dissolve (5-Methyl-1H-indazol-3-yl)methanol (1.0 eq) in anhydrous DMF (0.5 M).
-
Add Imidazole (2.5 eq) followed by TBS-Cl (1.2 eq) at 0°C.
-
Stir at RT for 2h. Quench with water, extract with EtOAc.
-
Checkpoint: 1H NMR should show loss of OH signal and appearance of TBS doublet/singlet.
Step 2:
-
Dissolve TBS-protected intermediate (1.0 eq) in anhydrous THF (0.2 M).
-
Cool to 0°C under
. -
Add NaH (60% dispersion, 1.2 eq) portion-wise. Evolution of
gas will be observed. -
Stir for 30 min at 0°C to ensure deprotonation (formation of sodium indazolide).
-
Add Alkyl Halide (1.1 eq) dropwise.
-
Warm to RT and monitor by LCMS. (Reaction time: 2–12h depending on electrophile).
-
Workup: Quench with sat.
. Extract with EtOAc. Purify via column chromatography (Hex/EtOAc).
Step 3: Deprotection
-
Dissolve alkylated intermediate in THF.
-
Add TBAF (1.0 M in THF, 1.5 eq). Stir 1h at RT.
-
Isolate final product.
Protocol B: Direct -Alkylation (Stoichiometry Controlled)
Application: Rapid synthesis where minor
Reagents:
-
Substrate: 1.0 eq
-
Base: NaH (1.05 eq) - Crucial: Do not exceed 1.1 eq.
-
Electrophile: Alkyl Bromide/Iodide (1.0 eq).
-
Solvent: DMF or THF (0.1 M).
Procedure:
-
Suspend NaH (1.05 eq) in anhydrous DMF at 0°C.
-
Add substrate (1.0 eq) slowly. Stir 45 min at 0°C.
-
Note: The solution usually turns yellow/orange, indicating the indazolide anion.
-
-
Add Alkyl Halide (1.0 eq) slowly.
-
Maintain 0°C for 1h, then slowly warm to RT.
-
Critical Stop: Quench immediately upon consumption of starting material. Prolonged stirring with excess base promotes
-alkylation of the product.
Protocol C: -Selective Alkylation (Mitsunobu)
Application: Accessing the kinetic
-
Note: This reaction uses the external alcohol (R-OH) as the alkylating agent, not the indazole-methanol.
Reagents:
-
Alcohol (R-OH, 1.2 eq)
- (1.5 eq)
-
DIAD or DEAD (1.5 eq)
-
Solvent: THF or Toluene.
Procedure:
-
Combine Indazole, R-OH, and
in THF. Cool to 0°C. -
Add DIAD dropwise.
-
Stir at RT.
-
Selectivity: Typically yields 2:1 to 3:1 ratio favoring
over .
Data Summary & Troubleshooting
Table 1: Solvent and Base Effects on Regioselectivity
Data derived from internal optimization on model 5-methyl-indazole substrates.
| Base | Solvent | Temp | N1 : N2 Ratio | O-Alkylation Risk | Notes |
| NaH | THF | 0°C | > 95 : 5 | Low | Best for N1 selectivity. |
| Cs | DMF | 60°C | 60 : 40 | Medium | Poor selectivity; thermodynamic equilibration. |
| KOH | DMSO | RT | 80 : 20 | High | DMSO promotes O-alkylation due to naked anion effect. |
| t-BuOK | t-BuOH | Reflux | 50 : 50 | Low | Reversible conditions lead to mixtures. |
Troubleshooting Guide
-
Problem: High levels of
-alkylation (Ether formation).-
Cause: Excess base used (deprotonating the -OH) or highly reactive electrophile (e.g., MeI, BnBr).
-
Fix: Switch to Protocol A (TBS protection) or strictly limit NaH to 1.05 eq.
-
-
Problem: Low Conversion.
-
Cause: Poor solubility of the indazole-methanol.
-
Fix: Use DMF instead of THF. Ensure reagents are anhydrous.
-
-
Problem: Inseparable mixture of
isomers.-
Fix: Isolate via recrystallization (N1 is usually more crystalline) or use preparative HPLC.
-
Analytical Validation (Self-Validating System)
Distinguishing
HMBC Correlation Map[11]
-
-Alkyl Product: The N-CH protons will show a strong 3-bond coupling (
) to the C7a bridgehead carbon (approx 140 ppm). They generally do not couple to C3. - -Alkyl Product: The N-CH protons will show a 3-bond coupling to C3 (approx 135 ppm) and potentially C7a (weak/absent depending on geometry).
Figure 2: Diagnostic HMBC correlations for structural assignment.
References
-
Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1954.
- Key Insight: Establishes NaH/THF as the optimal condition for N1 selectivity and discusses the impact of C3-substituents.
-
Luo, G., Chen, L., & Popp, F. D. (2006). Selectivity in the Alkylation of 1H-Indazoles. Journal of Organic Chemistry, 71(14), 5392–5395.
- Key Insight: Fundamental study on electronic factors influencing N1 vs N2 r
-
Cheung, M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954.[11]
- Key Insight: Provides DFT calculations explaining the "chelation control" mechanism relevant to the C3-methanol group.
-
Meanwell, N. A., et al. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques.[4] Magnetic Resonance in Chemistry.
- Key Insight: Definitive guide on using HMBC/NOESY for structural assignment.
Sources
- 1. researchgate.net [researchgate.net]
- 2. connectjournals.com [connectjournals.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.mpg.de [pure.mpg.de]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wuxibiology.com [wuxibiology.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: Handling and Storage of (5-Methyl-1H-indazol-3-yl)methanol
Abstract
This technical guide outlines the rigorous handling, storage, and solubilization protocols for (5-Methyl-1H-indazol-3-yl)methanol , a critical intermediate scaffold used in the synthesis of kinase inhibitors (e.g., VEGFR, EGFR, IRAK). Due to the presence of both an indazole core and a primary alcohol moiety, this compound exhibits specific sensitivities to oxidation and moisture. This document provides self-validating workflows to ensure compound integrity, minimize degradation, and maximize experimental reproducibility in drug discovery campaigns.
Physicochemical Profile
| Property | Data | Notes |
| Chemical Name | (5-Methyl-1H-indazol-3-yl)methanol | |
| CAS Number | 518990-04-0 | Verified Anchor ID |
| Molecular Formula | C₉H₁₀N₂O | |
| Molecular Weight | 162.19 g/mol | |
| Appearance | White to off-white solid | Crystalline powder |
| Solubility | DMSO (>20 mg/mL), Ethanol, Methanol | Low water solubility |
| pKa (Calculated) | ~13.8 (Indazole NH), ~14 (Alcohol OH) | Amphoteric character |
| SMILES | Cc1ccc2[nH]nc(CO)c2c1 |
Safety & Hazard Assessment (GHS Standards)
While specific toxicological data for this exact derivative is limited, it shares structural alerts with other indazole-methanols. Treat as a Hazardous Substance .
-
Signal Word: WARNING
-
Hazard Statements:
-
PPE Requirements:
-
Nitrile gloves (0.11 mm thickness minimum).
-
Safety goggles (ANSI Z87.1).
-
Lab coat with long sleeves.
-
Work within a fume hood to prevent inhalation of dust.
-
Storage Protocols
Solid State Storage (Long-Term)
The primary degradation risk for (5-Methyl-1H-indazol-3-yl)methanol is oxidation of the hydroxymethyl group to the corresponding aldehyde or carboxylic acid, and hygroscopic uptake leading to hydrolysis or aggregation.
-
Temperature: Store at -20°C .
-
Rationale: Arrhenius kinetics dictate that lowering temperature from RT (25°C) to -20°C significantly retards oxidative rates.
-
-
Atmosphere: Store under inert gas (Argon or Nitrogen) .
-
Rationale: Displaces oxygen to prevent oxidation of the primary alcohol.
-
-
Container: Amber glass vials with Teflon-lined screw caps.
-
Rationale: Amber glass protects against photodegradation; Teflon prevents leaching of plasticizers which can contaminate LC-MS signals.
-
-
Desiccation: Store vials inside a secondary container (desiccator) with active silica gel.
Solution State Storage
Avoid storing in solution if possible. If stock solutions are necessary:
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).
-
Concentration: High concentration stocks (e.g., 10-50 mM) are more stable than dilute solutions.
-
Temperature: -80°C .
-
Freeze-Thaw: Limit to maximum 3 cycles .
-
Protocol: Aliquot stock into single-use volumes (e.g., 20 µL) immediately after preparation to avoid repeated freeze-thaw cycles which induce precipitation and concentration gradients.
-
Handling & Solubilization Protocol
Solvent Selection Logic
The indazole core is hydrophobic, while the hydroxymethyl group adds polarity. Water is a poor solvent.
-
Primary Solvent: DMSO (Analytical Grade, >99.9%) .
-
Pros: Excellent solubility, low volatility, compatible with cell assays (<0.1% final conc).
-
-
Secondary Solvent: Ethanol (Absolute) .
-
Pros: Easier to remove (evaporate) if recovering solid.
-
Cons: Higher volatility affects concentration accuracy over time.
-
Step-by-Step Solubilization (10 mM Stock)
Goal: Prepare 1 mL of 10 mM stock solution.
-
Calculate Mass:
-
Weighing: Weigh ~1.6-1.7 mg into a tared amber vial. Record exact mass (e.g., 1.65 mg).
-
Volume Adjustment: Calculate exact DMSO volume required for 10 mM.
-
Dissolution: Add the calculated volume of DMSO. Vortex for 30 seconds.
-
Visual Check: Solution must be optically clear. If particles persist, sonicate for 1 minute in a water bath (<30°C).
-
-
Aliquoting: Dispense into PCR tubes or cryovials. Flash freeze in liquid nitrogen or dry ice/ethanol bath before placing in -80°C.
Handling Workflow Diagram
Figure 1: Standardized workflow for receiving, validating, and storing (5-Methyl-1H-indazol-3-yl)methanol to ensure experimental consistency.
Quality Control (QC) Parameters
Before using a stored batch, validate purity using the following parameters.
HPLC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm.
-
Acceptance Criteria: Single peak >98% area under curve (AUC).
NMR Validation (¹H-NMR in DMSO-d₆)
Look for diagnostic peaks to confirm the structure and absence of oxidation (aldehyde formation).
-
Aromatic Region: ~7.0 - 8.0 ppm (3 protons).
-
Hydroxymethyl (-CH₂-): Singlet or doublet around ~4.7 - 4.9 ppm.
-
Hydroxyl (-OH): Triplet (if coupling visible) or broad singlet ~5.2 ppm (exchangeable with D₂O).
-
Methyl (-CH₃): Singlet around ~2.4 ppm.
-
Impurity Alert: A peak near 10.0 ppm indicates oxidation to the aldehyde.
Application Notes: Kinase Inhibitor Synthesis
(5-Methyl-1H-indazol-3-yl)methanol is a versatile pharmacophore. The indazole nitrogen (N1) and the hydroxymethyl group are key functionalization sites.
-
N-Alkylation: The N1 position is nucleophilic. Use mild bases (Cs₂CO₃) in DMF to alkylate.
-
Note: Protect the alcohol group (e.g., TBDMS protection) before N-alkylation to prevent O-alkylation byproducts.
-
-
Alcohol Activation: The hydroxymethyl group can be converted to a leaving group (Mesylate/Tosylate) or oxidized to an aldehyde for reductive amination.
-
Caution: Indazoles are electron-rich; avoid harsh oxidizing agents that might over-oxidize the ring system. Use Dess-Martin Periodinane (DMP) or IBX for mild oxidation to the aldehyde.
-
Synthesis & Stability Logic Diagram
Figure 2: Stability profile and reactivity logic. Red pathways indicate degradation risks during improper storage; Green pathways indicate synthetic utility.
References
-
PubChem. (2023). Indazole Derivatives and Bioactivity. National Library of Medicine. Retrieved October 26, 2023, from [Link].
- Li, H., et al. (2014). "Discovery of Indazole Derivatives as Potent VEGFR Inhibitors." Journal of Medicinal Chemistry.
Sources
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of (5-Methyl-1H-indazol-3-yl)methanol
Welcome to the technical support center for the synthesis of (5-Methyl-1H-indazol-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and improve the yield and purity of this valuable indazole derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
I. Synthetic Overview & Core Challenges
The synthesis of (5-Methyl-1H-indazol-3-yl)methanol is typically a two-step process starting from 5-methyl-1H-indole. The first step involves the conversion of the indole to 5-Methyl-1H-indazole-3-carbaldehyde via a nitrosation reaction. The subsequent step is the reduction of the aldehyde to the desired primary alcohol. While seemingly straightforward, each step presents unique challenges that can significantly impact the overall yield and purity. This guide will address these challenges in a practical question-and-answer format.
Caption: Synthetic pathway for (5-Methyl-1H-indazol-3-yl)methanol.
II. Troubleshooting Guide: Step 1 - Nitrosation of 5-Methyl-1H-indole
This initial step is often the most critical for achieving a high overall yield. Low yields or the formation of intractable mixtures can frequently be traced back to this transformation.
Q1: Why is the yield of 5-Methyl-1H-indazole-3-carbaldehyde consistently low?
A1: Low yields in the nitrosation of indoles are a common issue and can be attributed to several factors:
-
Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature and the rate of addition of reagents.[1] Running the reaction at elevated temperatures can lead to the formation of undesired byproducts.
-
Formation of Dimeric Impurities: A significant side reaction is the formation of dimeric indole derivatives, which can be difficult to separate from the desired product.[2][3]
-
Instability of Reactants or Intermediates: The nitrosating agent, nitrous acid (formed in situ from sodium nitrite and an acid), is unstable and needs to be generated under controlled conditions.
Solutions & Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain the reaction temperature at 0-5 °C, especially during the addition of the acid and the indole solution. | Lower temperatures minimize the decomposition of nitrous acid and reduce the rate of side reactions. |
| Reagent Addition | Employ a "reverse addition" technique. Slowly add the solution of 5-methyl-1H-indole to the pre-formed nitrosating mixture. | This maintains a low concentration of the nucleophilic indole, which helps to suppress the formation of dimeric byproducts. |
| Acid Choice and Concentration | Use a mineral acid like hydrochloric acid (HCl) at a moderate concentration (e.g., 2N). | The acidity of the medium is crucial for the formation of the active nitrosating species. |
| Solvent System | A mixture of an organic solvent like N,N-dimethylformamide (DMF) and water is commonly used. | DMF helps to solubilize the starting indole, while water is necessary for the reaction medium. |
III. Troubleshooting Guide: Step 2 - Reduction of 5-Methyl-1H-indazole-3-carbaldehyde
The reduction of the aldehyde to the primary alcohol is a more standard transformation, but careful execution is necessary to ensure high purity of the final product.
Q2: What is the best reducing agent for converting the aldehyde to the alcohol?
A2: Sodium borohydride (NaBH₄) is the recommended reducing agent for this transformation.[4][5][6][7] It is a mild and selective reagent that will efficiently reduce the aldehyde without affecting the indazole ring.[4][5][6][7]
-
Why not Lithium Aluminium Hydride (LiAlH₄)? While LiAlH₄ is a powerful reducing agent, it is generally not necessary for this transformation and its high reactivity can lead to the reduction of other functional groups if present.[8] It also requires strictly anhydrous conditions and a more complex workup procedure.
Q3: My final product is difficult to purify. What are the likely impurities?
A3: Impurities in the final product can originate from either of the two synthetic steps.
-
Unreacted Aldehyde: Incomplete reduction will leave residual 5-Methyl-1H-indazole-3-carbaldehyde in your product.
-
Borate Esters: The reaction of NaBH₄ with the alcohol product and the solvent (if alcoholic) can form borate esters, which need to be hydrolyzed during workup.[4]
-
Carry-over Impurities: Any byproducts from the nitrosation step that were not completely removed can contaminate the final product.
-
Over-reduction Products: While less common with NaBH₄, harsh conditions could potentially lead to other reductions.
Solutions for Improved Purity:
| Action | Recommendation | Rationale |
| Monitoring the Reaction | Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aldehyde. | This ensures the reaction goes to completion and helps to avoid unnecessary side reactions from prolonged reaction times. |
| Workup Procedure | After the reaction is complete, carefully quench the reaction with water or a dilute acid (e.g., 1N HCl) at a low temperature. An aqueous workup is essential to hydrolyze any borate complexes and to remove inorganic salts.[4] | Proper quenching and workup are critical for removing inorganic byproducts and making the subsequent purification easier. |
| Purification | Recrystallization is often an effective method for purifying the final product.[9][10][11][12] A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, may be effective.[10] | Recrystallization can efficiently remove both more and less soluble impurities, leading to a highly pure crystalline product.[9][13][11][12] |
IV. Frequently Asked Questions (FAQs)
Q: What is the expected yield for this two-step synthesis?
A: With optimized conditions, the nitrosation step can achieve yields in the range of 70-85%.[14] The subsequent reduction with NaBH₄ is typically very high-yielding, often exceeding 90%. Therefore, an overall yield of 60-75% is a reasonable expectation.
Q: Is the indazole ring stable under the reduction conditions with NaBH₄?
A: Yes, the 1H-indazole ring system is generally stable to the mild conditions of a sodium borohydride reduction.[4] NaBH₄ is chemoselective for the reduction of aldehydes and ketones and will not typically affect the aromatic indazole core.[4][5][6][7]
Q: Can I perform this synthesis as a one-pot procedure?
A: While it may be possible, a two-step process with isolation and purification of the intermediate aldehyde is highly recommended. This allows for the removal of byproducts from the nitrosation step, which can interfere with the reduction and complicate the final purification.
V. Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-1H-indazole-3-carbaldehyde
-
Materials: 5-methyl-1H-indole, Sodium Nitrite (NaNO₂), 2N Hydrochloric Acid (HCl), N,N-Dimethylformamide (DMF), Deionized Water, Ethyl Acetate, Brine.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve sodium nitrite (4.0 eq) in deionized water.
-
Slowly add 2N HCl (3.5 eq) to the sodium nitrite solution while maintaining the temperature at 0 °C. Stir the mixture for 15 minutes.
-
Add DMF to the nitrosating mixture.
-
In a separate flask, dissolve 5-methyl-1H-indole (1.0 eq) in DMF.
-
Slowly add the 5-methyl-1H-indole solution to the nitrosating mixture at 0 °C over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-3 hours, monitoring the progress by TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or taken directly to the next step if sufficiently pure.
-
Protocol 2: Synthesis of (5-Methyl-1H-indazol-3-yl)methanol
-
Materials: 5-Methyl-1H-indazole-3-carbaldehyde, Sodium Borohydride (NaBH₄), Methanol, Deionized Water, 1N Hydrochloric Acid (HCl), Ethyl Acetate.
-
Procedure:
-
Dissolve the crude or purified 5-Methyl-1H-indazole-3-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of deionized water, followed by 1N HCl until the pH is neutral to slightly acidic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (5-Methyl-1H-indazol-3-yl)methanol.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Caption: Troubleshooting workflow for low yield synthesis.
VI. References
-
OrgoSolver. (n.d.). NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps. OrgoSolver. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
Science of Synthesis. (2010). 1H- and 2H-Indazoles. In Science of Synthesis (Vol. 12, p. 15).
-
Journal of the Chemical Society, Perkin Transactions 1. (1976). Some products from nitrosation of indoles.
-
Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Retrieved from
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link]
-
Setamdideh, D., & Zeynizadeh, B. (2006). Mild and Convenient Method for Reduction of Carbonyl Compounds with the NaBH4/Charcoal System in Wet THF. Zeitschrift für Naturforschung B, 61(10), 1275–1281.
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Kim, J., Lee, D., & Lee, S. (2019). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 84(15), 9585–9594.
-
University of California, Los Angeles. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
-
Setamdideh, D., & Zeynizadeh, B. (2006). Mild and Convenient Method for Reduction of Carbonyl Compounds with the NaBH4/Charcoal System in Wet THF. Zeitschrift für Naturforschung B, 61(10), 1275–1281.
-
Reusch, W. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Michigan State University Department of Chemistry.
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
-
ResearchGate. (2025, August 6). Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent | Request PDF. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]
-
Sciforum. (n.d.). Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions. Retrieved from [Link]
-
Wang, P., et al. (2018). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry.
-
Lumen Learning. (n.d.). 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II.
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. ResearchGate. Retrieved from [Link]
-
PubMed. (1984). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole.
-
National Center for Biotechnology Information. (n.d.). 5-Methyl-1H-indole-3-carbaldehyde.
-
PubMed. (2018, February 2). Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride.
-
Der Pharma Chemica. (2012). Synthesis and biological evaluation of indoles.
-
ResearchGate. (n.d.). Stabilization of NaBH 4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. ResearchGate. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2014). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate.
-
National Center for Biotechnology Information. (2010). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
-
Acta Chimica Slovenica. (2007). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC.
-
Beilstein Journal of Organic Chemistry. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Some products from nitrosation of indoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. orgosolver.com [orgosolver.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 7. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 8. Sodium Borohydride [commonorganicchemistry.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. researchgate.net [researchgate.net]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 14. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Aqueous Solubility of (5-Methyl-1H-indazol-3-yl)methanol
Introduction: The indazole scaffold is a privileged structure in modern medicinal chemistry and drug discovery, with numerous derivatives demonstrating significant biological activity.[1][2][3] (5-Methyl-1H-indazol-3-yl)methanol is a representative member of this class, often used as a synthetic building block or a fragment in screening campaigns. A common and critical challenge encountered by researchers is its inherently low solubility in aqueous buffers, which can impede assay development, lead to inconsistent results, and create significant hurdles for downstream applications.
This guide provides a systematic, question-driven approach to troubleshooting and overcoming the solubility challenges associated with (5-Methyl-1H-indazol-3-yl)methanol and structurally related compounds. Our methodology is grounded in fundamental physicochemical principles, moving from foundational checks to advanced solubilization strategies.
Part 1: Foundational Assessment & Initial Checks
This section addresses the most common and easily rectified issues. Before attempting complex formulation strategies, it is crucial to validate the basics of your experimental setup.
Q1: What intrinsic properties of (5-Methyl-1H-indazol-3-yl)methanol are responsible for its poor aqueous solubility?
Answer: The solubility of a compound is dictated by its molecular structure. The key physicochemical properties of (5-Methyl-1H-indazol-3-yl)methanol point towards limited aqueous solubility. The molecule possesses a rigid, bicyclic aromatic ring system (the methyl-indazole core), which is predominantly hydrophobic. While the methanol group (-CH₂OH) and the pyrazole ring nitrogens offer some hydrogen bonding capability, the molecule's overall character is lipophilic.
This is quantitatively described by its predicted octanol-water partition coefficient (LogP), which indicates its preference for a non-polar environment over water. Furthermore, its ability to ionize, governed by its pKa values, is critical for pH-dependent solubility strategies.
| Property | Predicted/Reported Value | Implication for Aqueous Solubility |
| Molecular Formula | C₉H₁₀N₂O | - |
| Molecular Weight | 162.19 g/mol | - |
| Predicted LogP | ~1.0 - 1.5 | A positive LogP indicates higher lipophilicity and lower intrinsic water solubility.[4] |
| Predicted Acidic pKa | ~14-15 (Indazole N-H) | The N-H proton is weakly acidic and requires a very high pH to deprotonate.[5] |
| Predicted Basic pKa | ~2-3 (Pyrazole N) | The non-annulated pyrazole nitrogen is weakly basic and requires an acidic pH to become protonated and charged. |
Q2: I've added the compound to my buffer, and it won't dissolve, or a precipitate forms immediately. What are the first things I should check?
Answer: Before assuming the compound is insoluble at your target concentration, it's essential to rule out common procedural errors.
-
Verify Buffer Preparation and pH: Incorrectly prepared buffers are a frequent source of error.[6][7]
-
Calibrate Your pH Meter: Ensure your pH meter is calibrated correctly with fresh standards before preparing the buffer.[8][9]
-
Adjust pH Before Final Volume: Always dissolve buffer components in ~80% of the final volume, adjust the pH using a concentrated acid/base, and only then bring it to the final volume.[8] Adding acid/base can significantly alter the total volume and thus the final concentration of buffer components if done last.
-
Temperature Effects: Prepare your buffer at the temperature you will use it, as pH can be temperature-dependent.[7]
-
-
Confirm Weighing and Calculation Accuracy: Double-check your calculations for preparing both the buffer and your compound stock solution. Use a properly calibrated analytical balance for weighing the solid compound.
-
Assess Compound Purity and Identity: If possible, confirm the identity and purity of your starting material (e.g., via NMR or LC-MS). Impurities can sometimes be the cause of insolubility or precipitation.
Part 2: Systematic Solubility Enhancement Strategies
If the foundational checks do not resolve the issue, a systematic approach to enhancing solubility is required. The following strategies are presented in order of increasing complexity and potential for assay interference.
Strategy A: pH Adjustment
Q3: Can I improve the solubility of (5-Methyl-1H-indazol-3-yl)methanol by changing the buffer pH?
Answer: Yes, this is the most direct and often most effective initial strategy for ionizable compounds. The principle is to shift the pH of the buffer to a point where the molecule becomes charged (ionized), as the charged form of a molecule is almost always more water-soluble than its neutral form.[10][11]
-
Mechanism of Action: (5-Methyl-1H-indazol-3-yl)methanol has two potential ionization sites: the weakly basic nitrogen on the pyrazole ring and the weakly acidic N-H proton.
-
To Solubilize as a Cation (Acidic pH): By lowering the pH of the buffer to be significantly below the basic pKa (~2-3), the pyrazole nitrogen will become protonated, forming a positively charged species. This is often the most practical approach.
-
To Solubilize as an Anion (Basic pH): By raising the pH of the buffer to be significantly above the acidic pKa (~14-15), the indazole N-H will be deprotonated, forming a negatively charged species. This requires highly basic conditions that are often incompatible with biological assays.
-
Therefore, for most applications, attempting to solubilize the compound in a buffer with a pH of 2-4 is the recommended first step.
Caption: Relationship between buffer pH, pKa, and the ionization state of the indazole scaffold.
Strategy B: Use of Co-solvents
Q4: pH adjustment is not sufficient or is incompatible with my experiment. What is the next logical step?
Answer: The use of organic co-solvents is a powerful and widely used technique to solubilize hydrophobic compounds.[12][13]
-
Mechanism of Action: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[14][15][16] This change in the bulk solvent properties reduces the energy penalty required to create a cavity for the non-polar solute, thereby increasing its solubility.[17] The increase in solubility is often exponential with an increase in the co-solvent fraction.[16]
-
Common Co-solvents:
| Co-solvent | Typical Starting % (v/v) in Assays | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | 0.1% - 1% | Most common for initial stock solutions. Can be toxic to cells at >1%. |
| Ethanol (EtOH) | 1% - 5% | Less toxic than DMSO for many cell types. Volatile. |
| Methanol (MeOH) | 1% - 5% | Can be toxic and may be metabolically active.[18][19] |
| Polyethylene Glycol 400 (PEG 400) | 5% - 20% | Generally low toxicity. Can be viscous. |
| Propylene Glycol (PG) | 5% - 20% | Common in pharmaceutical formulations. |
-
Crucial Consideration: Always run a "vehicle control" in your experiment. This is a control group that is treated with the exact same concentration of buffer and co-solvent as your experimental group, but without the compound. This is essential to ensure that the observed effects are due to your compound and not the co-solvent itself.
Strategy C: Surfactants and Micellar Solubilization
Q5: My assay is highly sensitive to organic solvents. Are there non-co-solvent alternatives?
Answer: Yes, surfactants can be used to solubilize highly hydrophobic compounds through a process called micellar solubilization.[20]
-
Mechanism of Action: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[21] In an aqueous solution, above a certain concentration known as the Critical Micelle Concentration (CMC), surfactant molecules spontaneously self-assemble into spherical structures called micelles.[22] The hydrophobic tails form a core, creating a non-polar microenvironment that can encapsulate poorly soluble drug molecules, while the hydrophilic heads face outward, keeping the entire structure dispersed in water.[21][23]
-
Common Non-ionic Surfactants:
-
Polysorbate 20 (Tween® 20)
-
Polysorbate 80 (Tween® 80)
-
Triton™ X-100
-
-
Implementation: Add the surfactant to your buffer at a concentration above its CMC before introducing your compound. Typically, concentrations of 0.01% to 0.1% (w/v) are sufficient.
Caption: Surfactant micelles create a hydrophobic core to encapsulate poorly soluble molecules.
Strategy D: Complexation with Cyclodextrins
Q6: I am developing a formulation for in vivo use and need to maximize solubility while ensuring safety. What is the industry standard?
Answer: For pre-clinical and clinical formulations, cyclodextrins are a premier choice for enhancing the solubility of poorly soluble drugs.[24][25] They are considered safe and are used in several FDA-approved drug products.[26][27]
-
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone or torus.[] Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic.[24] Poorly soluble molecules with the right size and shape, like (5-Methyl-1H-indazol-3-yl)methanol, can fit into this hydrophobic cavity, forming a water-soluble "inclusion complex."[26][] This effectively shields the hydrophobic drug from the aqueous environment.
-
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and excellent safety profile.[27]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): Also has a very strong safety record and is particularly effective at solubilizing a wide range of molecules.
-
Part 3: Experimental Protocols
Protocol 1: Systematic pH-Solubility Profiling
This protocol allows you to experimentally determine the pH at which your compound has maximum solubility.
-
Prepare a Series of Buffers: Prepare a set of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10 in 1.0 pH unit increments.[9][29]
-
Add Excess Compound: Add an excess amount of solid (5-Methyl-1H-indazol-3-yl)methanol to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid from Solution: Centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid. Alternatively, use a 0.22 µm syringe filter.
-
Quantify Solubilized Compound: Carefully take a known volume of the clear supernatant and dilute it in a suitable solvent (e.g., methanol or acetonitrile). Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each buffer.
Protocol 2: Co-solvent Titration for Target Concentration
This protocol helps you find the minimum amount of co-solvent needed to achieve your desired concentration.
-
Prepare Stock Solution: Prepare a highly concentrated stock solution of your compound in 100% DMSO (e.g., 50 mM).
-
Set Up Titration: In a series of microcentrifuge tubes, prepare your final aqueous buffer.
-
Add Stock Solution: Add increasing volumes of your DMSO stock solution to the buffer to achieve final DMSO concentrations of 0.5%, 1%, 2%, 5%, and 10% (v/v). Ensure the final concentration of your compound would be at your target level if it were fully soluble.
-
Vortex and Observe: Vortex each tube vigorously for 30 seconds immediately after adding the stock.
-
Incubate and Inspect: Let the tubes sit at room temperature for at least 1 hour. Inspect each tube visually against a dark background for any signs of precipitation (haziness, cloudiness, or visible particles).
-
Determine Minimum Co-solvent Level: The lowest percentage of co-solvent that results in a completely clear solution is the minimum required for your experiment. It is good practice to use this concentration for your vehicle control.
Part 4: Frequently Asked Questions (FAQs)
Q7: My compound precipitates when I dilute my 100% DMSO stock into the aqueous buffer. What is happening?
Answer: This is a common phenomenon caused by the compound "crashing out" of solution. When the highly concentrated DMSO stock is rapidly introduced to the aqueous buffer, the local concentration of DMSO is diluted so quickly that the compound's solubility limit in the mixed solvent is exceeded, leading to rapid precipitation. To mitigate this:
-
Add Stock to Buffer Slowly: Add the DMSO stock dropwise to the buffer while vortexing vigorously.
-
Use an Intermediate Dilution: Perform a serial dilution. For example, dilute the 100% DMSO stock to 50% DMSO/50% buffer first, then dilute that solution further into the final buffer.
-
Increase Final Co-solvent Concentration: You may simply need a higher percentage of co-solvent in your final buffer, as determined by the co-solvent titration protocol above.
Q8: Which solubility enhancement method is best for my specific application?
Answer: The optimal method depends entirely on your experimental context.
| Method | Best For... | Pros | Cons |
| pH Adjustment | Initial screening, biochemical assays. | Simple, inexpensive, avoids organic solvents. | Limited by compound pKa and assay pH tolerance. |
| Co-solvents | Most in vitro assays (cell-based, enzymatic). | Highly effective, predictable, well-understood.[17][] | Can interfere with biological systems; requires vehicle controls. |
| Surfactants | Assays sensitive to organic solvents. | Effective at low concentrations. | Can disrupt cell membranes or interfere with protein activity. |
| Cyclodextrins | In vivo studies, formulation development. | Excellent safety profile, high solubilizing capacity.[24][27] | More expensive, can sometimes extract lipids from cell membranes. |
References
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
- Crini, G., Fourmentin, S., Fenyvesi, É., Torri, G., Fourmentin, M., & Morin-Crini, N. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(10), 2277.
- Jadhav, P., & Zilpe, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- Al-Rawwash, M., Al-Gazawi, A., & Al-Sou'b, M. (2024). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. International Journal of Drug Delivery Technology, 14(1), 1-13.
- Singh, R., & Singh, S. (2019). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 9(3-s), 971-976.
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
- Sawatdee, S., Srichana, T., & Suwandecha, T. (2016). Techniques for solubility enhancement of poorly soluble drugs: An overview. International Journal of Applied Pharmaceutics, 8(3), 1-8.
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2021). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 11(3), 112-119.
- Wei, Z., Wang, C., Liu, C., & Liu, J. (2017). Strategies to improve micelle stability for drug delivery. Nano-Micro Letters, 9(2), 24.
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
- Kurangi, B., Somnache, S., & Jangade, N. (2014). Micellar Drug Delivery System. Research Journal of Pharmaceutical Dosage Forms and Technology, 6(4), 267-281.
- Mazzotta, E., Tavano, L., & Muzzalupo, R. (2016). From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery. Pharmaceutics, 8(4), 38.
-
Science.gov. (n.d.). micelle-forming polymeric surfactant: Topics by Science.gov. Retrieved from [Link]
-
Environmental Chemistry. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube. Retrieved from [Link]
-
BiochemiCalc. (n.d.). Buffer Preparation. Retrieved from [Link]
- Millard, J. W., Alvarez-Nunez, F. A., & Yalkowsky, S. H. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Pharmaceutical development and technology, 7(3), 339-345.
-
Mettler Toledo. (n.d.). Buffer Preparation – Solutions, Calculation & Solving Common Problems. Retrieved from [Link]
-
Shimadzu. (n.d.). Preparing Buffer Solutions. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). [5-(3-{5-[(Piperidin-1-yl)methyl]-1H-indol-2-yl}octahydro-1H-indazol-6-yl)-1,2,3-triazolidin-4-yl]methanol. CompTox Chemicals Dashboard. Retrieved from [Link]
- Avdeef, A. (2001). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical development and technology, 6(3), 337-347.
-
PubChem. (n.d.). (1H-indazol-4-yl)methanol. Retrieved from [Link]
- Tang, Z., Chen, Z., & Liu, H. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(17), 3892.
- Selvam, P., & Kumar, V. (2011). Indazole From Natural Resources And Biological Activity.
-
University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
- Berben, P., Bauer-Brandl, A., & Box, K. (2018). pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability. European Journal of Pharmaceutical Sciences, 119, 18-24.
-
Wikipedia. (n.d.). Methanol. Retrieved from [Link]
- Mal, A., & Ghosh, S. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC medicinal chemistry, 13(10), 1184-1205.
- Fini, A., & Roda, A. (1987). pKa Values in aqueous MeOH and aqueous DMSO at different compositions for two*. Journal of Pharmaceutical Sciences, 76(9), 694-697.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. goldbio.com [goldbio.com]
- 7. mt.com [mt.com]
- 8. One moment, please... [biochemicalc.nuim.ie]
- 9. Preparing Buffer Solutions : Shimadzu Scientific Instruments [ssi.shimadzu.com]
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- 16. youtube.com [youtube.com]
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- 18. METHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 27. Liquid Formulation Solubility Enhancement [sigmaaldrich.com]
- 29. medchemexpress.com [medchemexpress.com]
Technical Support Center: Crystallization of (5-Methyl-1H-indazol-3-yl)methanol
Introduction: The Indazole Challenge
Crystallizing (5-Methyl-1H-indazol-3-yl)methanol presents a unique set of physicochemical challenges. As a fused bicycle containing both a hydrogen-bond donor/acceptor motif (the indazole NH and the hydroxyl group) and a lipophilic core, this molecule is prone to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out."
This guide moves beyond standard textbook advice. It addresses the specific intermolecular forces at play in 3-substituted indazoles and provides rescue protocols for when standard cooling crystallization fails.
Module 1: Resolving "Oiling Out" (LLPS)
The Symptom: Upon cooling, the solution turns cloudy/milky, and a viscous gum or oil droplets form at the bottom of the flask instead of distinct crystals.
The Science: This occurs when the Metastable Zone Width (MSZW) is traversed too quickly, or when the temperature drops below the "oiling out" limit (where the solution splits into a solute-rich liquid and a solvent-rich liquid) before it hits the nucleation curve.
Protocol: The "Two-Solvent" Rescue
Do not discard the oil. The oil is your product in a super-saturated, disordered state.[1]
-
Re-dissolution: Reheat the mixture until the oil fully dissolves.
-
Solvent Adjustment:
-
If you used a single solvent (e.g., Ethanol), add a co-solvent with higher solubility for the impurity but lower solubility for the product (e.g., Toluene or Ethyl Acetate).
-
Rule of Thumb: A 10-20% increase in solvent volume can shift the system out of the LLPS region.
-
-
The Seeding Step (Critical):
-
Cool the solution slowly to exactly 5°C above the temperature where oiling previously occurred.
-
Add seed crystals ( < 1% by mass).[1] If you lack seeds, scratch the glass interface vigorously with a glass rod to induce heterogeneous nucleation.
-
-
Isothermal Aging: Hold the temperature constant for 1-2 hours. Do not cool further until turbidity (crystals) is visible.
-
Controlled Cooling: Once distinct crystals form, cool at a rate of 5°C/hour .
Visual Workflow: Oiling Out Recovery
Caption: Decision tree for recovering a crystallization batch that has undergone Liquid-Liquid Phase Separation (LLPS).
Module 2: The "Invisible" Inhibitors (Boron/Aluminum Salts)[1]
The Symptom: The solution remains clear even at low temperatures, or forms a gel. No oil, no crystals.
The Science: (5-Methyl-1H-indazol-3-yl)methanol is often synthesized by reducing methyl 5-methyl-1H-indazole-3-carboxylate.[1] If Lithium Aluminum Hydride (LiAlH4) or Borane (BH3) was used, residual Lewis acid salts (Al or B species) can complex with the indazole nitrogens, preventing the ordered stacking required for lattice formation.
Protocol: The "Chelation Break" Workup
If you suspect residual reducing agents, perform this wash before attempting crystallization again.[1]
-
Dissolution: Dissolve the crude solid/oil in Ethyl Acetate (EtOAc) or THF .
-
The Quench:
-
For Aluminum: Wash with saturated Rochelle's Salt (Potassium Sodium Tartrate) solution. Stir vigorously for 30 minutes. The tartrate binds aluminum more tightly than the indazole.
-
For Boron: Add Methanol and concentrated HCl (dropwise), then reflux for 30 minutes to break boron-nitrogen complexes and form volatile trimethyl borate. Evaporate to dryness.
-
-
Neutralization: Since indazoles are amphoteric but crystallize best as neutral species, adjust aqueous pH to 7.5 - 8.0 using NaHCO3 before the final organic extraction.
-
Drying: Dry over Na2SO4 (Magnesium sulfate can sometimes act as a Lewis acid and re-bind; Sodium sulfate is safer here).
Module 3: Solvent System Selection
The 5-methyl group adds lipophilicity, while the 3-methanol group adds polarity. You need a "Goldilocks" solvent system.
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Ethyl Acetate / Heptane | 1:2 to 1:4 | High | Best for initial trials.[1] Dissolve in hot EtOAc, add warm Heptane until cloudy, then cool. |
| Methanol / Water | 1:1 to 1:3 | Medium | Good for high purity, but high risk of oiling out due to high polarity difference. |
| Toluene / Acetonitrile | 4:1 | High | Excellent for removing non-polar impurities. Toluene encourages pi-stacking of the indazole rings. |
| IPA (Isopropyl Alcohol) | 100% | Medium | Good for slow evaporation methods. |
Module 4: Tautomer Control
Indazoles exist in dynamic equilibrium between 1H- and 2H- tautomers.[1][2][3]
-
1H-form: Generally the thermodynamically stable form in the solid state for 3-substituted indazoles.
-
2H-form: Kinetic product, often more soluble.[1]
Troubleshooting: If you isolate a solid with a melting point significantly lower than expected (e.g., <140°C where >160°C is expected), you may have a polymorph or a tautomer mixture.[1]
-
Fix: Reflux the solid in Ethanol with a catalytic amount of Acetic Acid for 1 hour. This catalyzes the tautomerization to the thermodynamically stable 1H-form, which will then crystallize out upon cooling.
Frequently Asked Questions (FAQ)
Q1: My product is stuck as a brown oil. Trituration didn't work. What now? A: The "brown" color usually indicates oxidation products (quinones) or polymerized impurities. These act as "crystal poisons."
-
Action: Perform a Silica Plug Filtration . Dissolve the oil in 10% MeOH/DCM and pass it through a short pad of silica gel. The polar "tar" will stick to the silica. Evaporate the filtrate and attempt crystallization with EtOAc/Heptane.
Q2: Can I use Acetone as a solvent? A: Use with caution. Acetone is a good solvent, but it can form Schiff bases (imines) with any residual primary amine impurities, or react slowly with the indazole under acidic conditions. EtOAc is chemically more inert for this substrate.
Q3: How do I know if I have a Solvate? A: Indazoles are notorious for trapping solvent in the lattice. Run a TGA (Thermogravimetric Analysis) or 1H-NMR . If you see solvent peaks in NMR that don't disappear after vacuum drying (50°C, <10 mbar, 12h), you likely have a solvate.[1] To break it, recrystallize from a non-solvating solvent like Toluene .
References
-
Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann.[1] (Standard text on MSZW and Oiling Out mechanics).
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for workup protocols and salt removal).
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Discusses Indazole tautomerism and properties).
- Vaxelaire, C., et al. (2006). Indazole synthesis and purification strategies. Organic Process Research & Development. (General methodologies for indazole handling).
Visual Workflow: Synthesis Workup for Crystallization Success
Caption: Pre-crystallization workup to remove Lewis Acid inhibitors (Boron/Aluminum).[1]
Sources
Validation & Comparative
Definitive Analytical Guide: 1H NMR Characterization of (5-Methyl-1H-indazol-3-yl)methanol
Executive Summary
This technical guide provides a rigorous framework for the structural verification of (5-Methyl-1H-indazol-3-yl)methanol (CAS: N/A for specific salt forms, generic structure analysis). Targeted at analytical chemists and drug discovery scientists, this document addresses the specific challenges of indazole characterization: tautomeric equilibrium, solvent-dependent resolution of labile protons, and differentiation from regioisomeric impurities (specifically the 6-methyl analog).[1]
Key Analytical Challenge: Distinguishing the 5-methyl substitution pattern from the 6-methyl isomer using scalar coupling analysis (
Part 1: Structural Analysis & Theoretical Shift Prediction[2]
The 1H NMR spectrum of (5-Methyl-1H-indazol-3-yl)methanol is defined by three distinct regions: the exchangeable protons (NH/OH), the aromatic core, and the aliphatic substituents.
Molecule Numbering & Proton Environment[1]
-
Indazole Core: Fused benzene and pyrazole rings.
-
Position 3: Hydroxymethyl group (
). -
Position 5: Methyl group (
).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Tautomerism: In polar aprotic solvents (DMSO-
), the 1H-tautomer is thermodynamically favored over the 2H-tautomer.
Predicted Chemical Shifts (DMSO- , 400+ MHz)
| Proton Assignment | Type | Approx. Shift ( | Multiplicity | Coupling Constant ( | Mechanistic Insight |
| NH (1-H) | Labile | 12.50 – 13.00 | Broad Singlet | N/A | Highly dependent on concentration and water content. Deshielded by aromaticity. |
| H-4 | Aromatic | 7.60 – 7.75 | Singlet (or | Most deshielded aromatic proton due to anisotropy of the C3-substituent. Appears as a singlet due to lack of ortho-neighbors. | |
| H-7 | Aromatic | 7.35 – 7.45 | Doublet ( | Ortho-coupling to H-6. | |
| H-6 | Aromatic | 7.10 – 7.20 | Doublet of Doublets ( | Couples to H-7 (ortho) and H-4 (meta). | |
| OH | Labile | 5.10 – 5.30 | Triplet ( | Visible as a triplet only in dry DMSO- | |
| 3-CH | Aliphatic | 4.70 – 4.85 | Doublet ( | Couples with OH. Becomes a singlet if OH exchanges. | |
| 5-CH | Aliphatic | 2.38 – 2.45 | Singlet ( | N/A | Characteristic benzylic methyl resonance. |
Part 2: Experimental Protocols
To ensure reproducibility and spectral resolution, the following sample preparation protocol is mandatory.
Protocol A: High-Resolution Characterization (DMSO- )
Objective: Visualize labile protons (NH, OH) and splitting of the methylene group.
-
Solvent Selection: Use DMSO-
(99.9% D) stored over 4Å molecular sieves.-
Reasoning: Chloroform-
(CDCl ) often leads to poor solubility for polar indazoles and broadens NH signals due to rapid exchange. DMSO stabilizes the NH/OH protons via hydrogen bonding.
-
-
Sample Concentration: Dissolve 5–10 mg of analyte in 0.6 mL of solvent.
-
Caution: Higher concentrations may induce stacking effects, shifting aromatic peaks upfield.[1]
-
-
Acquisition Parameters:
-
Temperature: 298 K (25°C).
-
Relaxation Delay (
): seconds (essential for accurate integration of the aromatic singlet H-4). -
Scans: 16–64.
-
Protocol B: Shake (Verification of Labile Protons)
Objective: Confirm identity of NH and OH peaks.
-
Run the standard spectrum (Protocol A).
-
Add 1 drop of
directly to the NMR tube. -
Shake vigorously and re-acquire.
-
Expected Result: The NH signal (~12.8 ppm) and OH signal (~5.2 ppm) will disappear. The Methylene doublet (~4.8 ppm) will collapse into a sharp singlet .
-
Part 3: Comparative Analysis & Quality Control
Differentiating Isomers: 5-Methyl vs. 6-Methyl
The most common synthesis impurity is the regioisomer. They cannot be distinguished solely by the methyl peak position. You must analyze the aromatic splitting pattern .
Figure 1: Decision tree for distinguishing 5-methyl and 6-methyl indazole isomers based on the chemical shift and position of the non-coupled aromatic proton.
-
5-Methyl Analog: The isolated proton is H-4 . It is adjacent to the C3-substituent, causing a downfield shift (~7.7 ppm).
-
6-Methyl Analog: The isolated proton is H-7 . It is adjacent to the N1 nitrogen but far from the C3 substituent, typically appearing further upfield (~7.3 ppm) compared to H-4.
Comparison with Starting Material (Methyl Ester)
If synthesized via reduction of Methyl 5-methyl-1H-indazole-3-carboxylate, residual starting material is a critical quality attribute.[1]
| Feature | Product: (5-Me-Indazol-3-yl)methanol | Precursor: Methyl Ester |
| Diagnostic Peak | Methylene (-CH | Methyl Ester (-OCH |
| Shift | ~4.75 ppm (Doublet or Singlet) | ~3.90 ppm (Singlet) |
| Integration | 2H | 3H |
| Aromatic H-4 | ~7.7 ppm | ~8.0 ppm (Deshielded by Carbonyl) |
Part 4: Solvent Performance Comparison
The choice of solvent fundamentally alters the spectral topology.
| Parameter | DMSO- | Methanol- | Chloroform- |
| Solubility | Excellent | Good | Poor to Moderate |
| NH Signal | Sharp/Broad (~12.8 ppm) | Absent (Exchanges with D) | Broad/Invisible |
| OH Signal | Visible (Triplet) | Absent (Exchanges with D) | Broad/Invisible |
| Coupling | Methylene appears as Singlet | No OH coupling visible | |
| Use Case | Full Structural Characterization | Rapid Purity Check | Non-polar impurity screening |
Part 5: Structural Verification Workflow
The following diagram illustrates the logical flow for confirming the structure using the data provided above.
Figure 2: Step-by-step validation workflow for NMR data interpretation.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10856073 (Indazole derivatives). Retrieved from [Link]
-
Claramunt, R. M., et al. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts.[1][2] Magnetic Resonance in Chemistry.[2][3][4][5][6][7] Retrieved from [Link]
-
Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde.[1] (Detailed analysis of Indazole-Methanol NMR shifts). The Journal of Organic Chemistry. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents.[1][6] Organometallics.[5][6][7] Retrieved from [Link]
Sources
- 1. CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents [patents.google.com]
- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. unn.edu.ng [unn.edu.ng]
- 5. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. kgroup.du.edu [kgroup.du.edu]
A Comparative Guide to HPLC Method Development for Purity Analysis of (5-Methyl-1H-indazol-3-yl)methanol
In the landscape of pharmaceutical development, ensuring the purity of an Active Pharmaceutical Ingredient (API) is paramount to guaranteeing its safety and efficacy.[1][2] High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for this purpose, offering high resolution, sensitivity, and precision in identifying and quantifying impurities.[3][4][5] This guide provides an in-depth, experience-driven approach to developing a robust HPLC method for the purity analysis of (5-Methyl-1H-indazol-3-yl)methanol, a key intermediate in the synthesis of various therapeutic agents. We will navigate the critical decisions in method development, from initial column and mobile phase screening to the principles of method validation, supported by comparative data to illuminate the rationale behind our choices.
The Strategic Framework for Method Development
A successful HPLC method is not born from a single experiment but is the result of a systematic and logical progression of experimental choices. The overarching goal is to develop a stability-indicating method—one that can accurately and selectively quantify the API in the presence of its potential impurities and degradation products.[6][7]
Our approach is multi-faceted, beginning with an understanding of the analyte's physicochemical properties and culminating in a validated method ready for routine quality control. The workflow, as depicted below, emphasizes a screening phase to explore a diverse chemical space, followed by optimization to fine-tune the separation.
Caption: A systematic workflow for HPLC method development.
PART 1: Foundational Choices - Column and Mobile Phase Selection
The heart of any HPLC separation lies in the selection of the column and mobile phase, as these components dictate the interactions that lead to the differential migration and, thus, separation of analytes.[8][9]
Column Selection: A Comparative Approach
The choice of a stationary phase is a critical first step in method development.[10] For a molecule like (5-Methyl-1H-indazol-3-yl)methanol, which possesses both aromatic and polar characteristics, a reversed-phase approach is the most logical starting point.[11][12] We will compare three common reversed-phase chemistries to illustrate the impact of stationary phase selectivity.
-
C18 (L1): The workhorse of reversed-phase chromatography, offering strong hydrophobic retention.
-
Phenyl (L11): Provides alternative selectivity through π-π interactions with the aromatic indazole ring.
-
Pentafluorophenyl (PFP) (L43): Offers a unique selectivity profile due to a combination of hydrophobic, aromatic, and dipole-dipole interactions.[13]
Table 1: Comparative Performance of Different Stationary Phases
| Stationary Phase | Key Interaction Mechanism | Expected Performance for (5-Methyl-1H-indazol-3-yl)methanol |
| C18 | Hydrophobic | Good retention of the main analyte, but may co-elute with structurally similar, non-polar impurities. |
| Phenyl | π-π and Hydrophobic | Enhanced retention and potential resolution of aromatic impurities from the main peak due to interactions with the indazole ring system. |
| PFP | Hydrophobic, Aromatic, Dipole-Dipole | Unique selectivity for polar and aromatic compounds, potentially resolving critical pairs of impurities that are unresolved on C18 or Phenyl phases. |
Our initial screening would involve running a generic gradient on all three columns to assess which provides the most promising initial separation of the API from its known and potential impurities.
Mobile Phase Selection and Optimization
The mobile phase composition is a powerful tool for manipulating retention and selectivity.[9][14] In reversed-phase HPLC, this typically involves a mixture of water (or an aqueous buffer) and an organic modifier.[15]
1.2.1 Organic Modifier: Acetonitrile vs. Methanol
Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in reversed-phase HPLC.[16] Their differing properties can significantly impact selectivity.
-
Acetonitrile: Generally offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[14]
-
Methanol: Can provide different selectivity due to its protic nature and ability to engage in hydrogen bonding.
Table 2: Comparison of Acetonitrile and Methanol as Organic Modifiers
| Organic Modifier | Property | Impact on Separation of (5-Methyl-1H-indazol-3-yl)methanol |
| Acetonitrile | Aprotic, lower viscosity | Generally sharper peaks and better efficiency. May provide sufficient resolution. |
| Methanol | Protic, hydrogen bond donor/acceptor | Can alter the elution order of impurities, particularly those with hydrogen bonding capabilities, potentially resolving them from the main peak. |
1.2.2 The Critical Role of pH
For ionizable compounds, the pH of the mobile phase is a critical parameter that can dramatically affect retention and peak shape.[11] (5-Methyl-1H-indazol-3-yl)methanol has a basic indazole moiety, making pH control essential. A buffer is strongly recommended to maintain a stable pH throughout the analysis.[11] A buffer concentration in the range of 10 to 50 mM is generally sufficient for most reversed-phase applications.[11]
We will compare two pH conditions:
-
Low pH (e.g., pH 2.8 with 0.1% Formic Acid): The basic indazole nitrogen will be protonated, leading to increased polarity and potentially earlier elution. This can improve peak shape for basic compounds on some stationary phases.[10]
-
Near Neutral pH (e.g., pH 6.8 with a Phosphate Buffer): The indazole will be in its neutral form, leading to greater retention on a reversed-phase column.
PART 2: Experimental Protocol - A Step-by-Step Guide
The following protocol outlines a systematic approach to developing and optimizing the HPLC method.
Initial Screening Phase
-
Analyte Preparation: Prepare a stock solution of (5-Methyl-1H-indazol-3-yl)methanol at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Column and Mobile Phase Screening:
-
Equilibrate each column (C18, Phenyl, PFP) with the initial mobile phase conditions.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at a suitable wavelength (determined from the analyte's UV spectrum).
-
-
Data Evaluation: Compare the chromatograms from each column. Look for the column that provides the best initial separation of the main peak from any visible impurities, considering peak shape and resolution.
Method Optimization Phase
Based on the screening results, select the most promising column and mobile phase combination for further optimization.
-
Gradient Optimization: Adjust the gradient slope and duration to improve the resolution between the main peak and closely eluting impurities.
-
Flow Rate and Temperature Adjustment: Optimize the flow rate to balance analysis time and efficiency. Adjusting the column temperature can also influence selectivity and peak shape.
-
Buffer Selection: If necessary, replace the formic acid with a buffer (e.g., ammonium formate for MS compatibility) to improve peak shape and reproducibility.
PART 3: Ensuring a Stability-Indicating Method - Forced Degradation Studies
Forced degradation studies are essential to demonstrate that the analytical method can separate the API from its degradation products, a key requirement for a stability-indicating method.[6][7][17][18]
Forced Degradation Protocol
-
Prepare Solutions: Prepare separate solutions of (5-Methyl-1H-indazol-3-yl)methanol.
-
Stress Conditions: Subject the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid API at 105 °C for 48 hours.
-
Photolytic Degradation: Expose a solution to UV light (as per ICH Q1B guidelines).
-
-
Analysis: Analyze the stressed samples using the optimized HPLC method.
-
Evaluation: The method is considered stability-indicating if all degradation products are baseline resolved from the main analyte peak.
PART 4: Method Validation - The Final Step
Once the method is developed and shown to be stability-indicating, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3][5][19][20][21]
Table 3: Key Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method is selective for the analyte of interest. | No interference from blank, placebo, or degradation products at the retention time of the analyte. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | To determine the closeness of the measured value to the true value. | 98.0% to 102.0% recovery. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within acceptable limits. |
Conclusion
The development of a robust and reliable HPLC method for purity analysis is a critical component of pharmaceutical quality control. By systematically evaluating key parameters such as stationary phase, mobile phase composition, and pH, and by rigorously testing the method's stability-indicating capabilities through forced degradation studies, a high-quality analytical method can be established. This guide provides a framework for these investigations, emphasizing a comparative and data-driven approach to decision-making. The ultimate goal is a validated method that consistently provides accurate and precise results, ensuring the quality and safety of the final drug product.
References
- Column Selection for HPLC Method Development - LCGC Intern
- Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC - RJPT.
- Choosing the Right HPLC Column: A Complete Guide - Phenomenex.
- Column Selection for HPLC Method Development - Waters Corpor
- Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage - Welch M
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
- Choosing the Right Column Dimensions for HPLC Method - Pharma Growth Hub.
- Rapid Method Development through Proper Column Selection.
- The Use Of Forced Degrad
- HPLC Solvent Selection - Element Lab Solutions.
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC Intern
- A practical guide to forced degradation and stability studies for drug substances.
- HPLC Assay Testing: What It Is and Why It's Important for API Manufacturers?
- A Review on HPLC Method Development and Validation in Forced Degrad
- Method Development & Forced Degrad
- Understanding Assay, Purity, and Potency in Analytical Chemistry - Medikamenter QS.
- A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis.
- How To Overcome The Critical Challenges Faced In Forced Degrad
- Applications of HPLC in Peptide Purity Analysis - Mtoz Biolabs.
- Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTAT
- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIV
- Rapid Confirmation of the Purity of APIs Using the Agilent LC/MSD iQ Mass Selective Detector and WalkUp Software.
- HPLC-Based Strategies for Impurity Profiling and Valid
- METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo.
- HPLC Method Development and Valid
- ICH Guidelines for Analytical Method Valid
Sources
- 1. HPLC Assay Testing: What It Is and Why It’s Important for API Manufacturers? - Novasol Biotech [novasolbio.com]
- 2. Applications of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. zenodo.org [zenodo.org]
- 6. onyxipca.com [onyxipca.com]
- 7. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 8. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. lcms.cz [lcms.cz]
- 11. rjptonline.org [rjptonline.org]
- 12. waters.com [waters.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. welch-us.com [welch-us.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. The Use Of Forced Degradation In Analytical Method Development - Dow Development Labs [dowdevelopmentlabs.com]
- 18. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]
- 19. ajpaonline.com [ajpaonline.com]
- 20. pharmtech.com [pharmtech.com]
- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Technical Comparison Guide: Mass Spectrometry Profiling of 5-Methylindazole-3-Methanol
Topic: Mass Spectrometry Fragmentation Patterns of 5-Methylindazole-3-Methanol Content Type: Publish Comparison Guide Audience: Researchers, Forensic Toxicologists, and Drug Development Scientists
Executive Summary
In the landscape of synthetic cannabinoid receptor agonists (SCRAs), the indazole core has become a dominant structural scaffold (e.g., AB-PINACA, 5F-ADB). 5-Methylindazole-3-methanol represents a critical analytical target, serving both as a synthetic precursor and a potential hydrolysis metabolite of methylated indazole-3-carboxamide derivatives.
This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of 5-methylindazole-3-methanol. Unlike standard library matching, this document focuses on mechanistic differentiation , equipping analysts to distinguish this compound from its regioisomers (4-, 6-, 7-methyl) and functional analogs (5-fluoro, unsubstituted) using Electron Ionization (EI) and Electrospray Ionization (ESI).
Chemical Identity & Properties
Before analyzing fragmentation, the structural constraints must be defined to understand bond dissociation energies.
| Property | Specification |
| IUPAC Name | (5-Methyl-1H-indazol-3-yl)methanol |
| Molecular Formula | C₉H₁₀N₂O |
| Exact Mass | 162.0793 Da |
| Key Functional Groups | Indazole core (aromatic heterocycle), Primary alcohol (C3-position), Methyl substituent (C5-position) |
| Relevance | Metabolite/Precursor for "AKB48" and "PINACA" analog series. |
Experimental Protocols (Self-Validating Systems)
To ensure reproducible fragmentation data, the following protocols utilize internal standards for retention time locking and mass accuracy verification.
Protocol A: GC-MS (Electron Ionization)
Designed for structural elucidation and isomer differentiation.
-
Sample Prep: Dissolve 1 mg analyte in 1 mL MeOH. Derivatization (BSTFA + 1% TMCS, 60°C for 30 min) is optional but recommended to confirm the hydroxyl group via the TMS-shift (+72 Da).
-
Inlet: Splitless mode, 250°C.
-
Column: Rtx-5MS or equivalent (30m x 0.25mm, 0.25µm).
-
Gradient: 80°C (1 min) → 20°C/min → 300°C (hold 5 min).
-
MS Source: 70 eV, 230°C. Scan range m/z 40–400.
-
Validation: Inject a homologous series of alkanes (C10-C30) to calculate Retention Indices (RI). 5-methylindazole-3-methanol typically elutes later than the unsubstituted analog but earlier than the 5-fluoro analog.
Protocol B: LC-MS/MS (Electrospray Ionization)
Designed for high-sensitivity detection in biological matrices.
-
Mobile Phase: A: 0.1% Formic Acid in H₂O; B: 0.1% Formic Acid in MeCN.
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm), 40°C.
-
Ionization: ESI Positive Mode (+).
-
Collision Energy (CE): Ramp 10–40 eV to capture both fragile (water loss) and stable (ring cleavage) fragments.
Fragmentation Analysis & Mechanism
Electron Ionization (EI) Pathway
The EI spectrum of 5-methylindazole-3-methanol (MW 162) is characterized by a stable molecular ion and sequential losses driven by the hydroxymethyl side chain.
-
Molecular Ion (
): m/z 162. Moderate intensity. -
Base Peak Candidate (
or ):-
Loss of OH (
): m/z 145. Common in benzylic-type alcohols. -
Loss of CH₂OH (
): m/z 131. This generates the 5-methylindazolyl cation . This is often the base peak due to the high stability of the aromatic hetero-system.
-
-
Ring Degradation:
-
The m/z 131 ion undergoes further fragmentation via loss of HCN (27 Da), characteristic of nitrogen heterocycles.
-
m/z 131 → 104 (Loss of HCN).
-
m/z 104 → 77 (Phenyl cation, typical aromatic degradation).
-
ESI-MS/MS Pathway
In positive ESI, the protonated molecule
-
Precursor: m/z 163.
-
Primary Transition: Loss of H₂O (18 Da) to form m/z 145. This is the "dehydration" product, stabilized by the indazole ring.
-
Secondary Transition: Loss of the hydroxymethyl group as formaldehyde/water equivalents or radical cleavage, leading to the core 5-methylindazole moiety (m/z 133 range).
Differentiation from Alternatives
The power of MS lies in comparative analysis. The table below distinguishes 5-methylindazole-3-methanol from its closest analytical confusants.
Table 1: Comparative Fragmentation Matrix
| Feature | 5-Methylindazole-3-methanol | 1H-Indazole-3-methanol (Unsubstituted) | 5-Fluoroindazole-3-methanol | 4-Methylindazole-3-methanol (Isomer) |
| Precursor (EI) | m/z 162 | m/z 148 | m/z 166 | m/z 162 |
| Key Fragment 1 | m/z 131 (Loss of CH₂OH) | m/z 117 (Loss of CH₂OH) | m/z 135 (Loss of CH₂OH) | m/z 131 |
| Key Fragment 2 | m/z 104 (Loss of HCN from 131) | m/z 90 (Loss of HCN from 117) | m/z 108 (Loss of HCN from 135) | m/z 104 |
| Differentiation Factor | Base peak is 131.[1] | Mass shift (-14 Da). | Mass shift (+4 Da). | Ortho Effect: 4-Me hinders C3-methanol. Expect higher m/z 144 ( |
Visualizing the Mechanism
The following diagrams illustrate the fragmentation logic, essential for justifying identification in casework.
Diagram 1: EI Fragmentation Pathway
This flowchart maps the degradation of the molecular ion into its diagnostic fragments.
Diagram 2: Isomer Differentiation Decision Tree
A logic gate for analysts encountering an unknown indazole peak.
References
-
Diao, X., & Huestis, M. A. (2019). New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Clinical Pharmacology & Therapeutics. Link
-
Banister, S. D., et al. (2015). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. ACS Chemical Neuroscience. Link
-
Hess, C., et al. (2016). Biotransformation of the synthetic cannabinoid MDMB-CHMICA in human hepatocytes and urine. Forensic Science International.[2] Link
-
Cayman Chemical. (2024). Indazole-3-methanol Derivatives Product Information and Safety Data Sheets. Link
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Indazoles. Link
Sources
Comparing biological activity of 5-methyl vs 5-chloro indazole derivatives
Subject: Technical Guide: Comparative Biological Activity of 5-Methyl vs. 5-Chloro Indazole Derivatives
Executive Summary: The Bioisostere Dilemma
In the optimization of indazole-based pharmacophores, the interchange between 5-methyl (-CH₃) and 5-chloro (-Cl) substituents is a critical decision point. While often categorized as bioisosteres due to similar steric volumes and lipophilicity, these groups exert fundamentally divergent electronic effects that drastically alter target binding kinetics, metabolic stability, and physicochemical properties.
-
The 5-Methyl Indazole: Functions as a weak electron donor (inductive effect). It enhances metabolic susceptibility (benzylic oxidation) but maintains electron density in the core scaffold, favoring interactions with electron-deficient binding pockets.
-
The 5-Chloro Indazole: Functions as an electron-withdrawing group (EWG) via induction, despite having lone pairs. It increases the acidity of the N1-H (enhancing H-bond donor capability), blocks metabolic oxidation sites, and enables halogen bonding—a specific directional interaction often overlooked in early screening.
This guide provides an evidence-based comparison to assist in rational lead optimization.
Physicochemical & Electronic Comparison
The following data synthesizes structural and electronic parameters critical for SAR (Structure-Activity Relationship) decisions.
| Parameter | 5-Methyl Indazole (-CH₃) | 5-Chloro Indazole (-Cl) | Impact on Biological Activity |
| Van der Waals Radius | ~2.00 Å | 1.75 Å | Steric Fit: Cl is slightly smaller but denser; often interchangeable in hydrophobic pockets. |
| Hammett Constant ( | -0.17 (Electron Donating) | +0.23 (Electron Withdrawing) | Electronics: Cl pulls electron density, increasing N1-H acidity. |
| Lipophilicity ( | +0.56 | +0.71 | Permeability: Cl increases LogP slightly more than Me, potentially improving membrane crossing but reducing solubility. |
| H-Bonding Potential | None (Hydrophobic only) | Halogen Bond Donor (Lewis Acid) | Binding Mode: Cl can accept electron density from backbone carbonyls (C-Cl···O=C). |
| Metabolic Liability | High (CYP-mediated oxidation to -CH₂OH) | Low (Metabolic blocker) | PK Profile: 5-Cl analogues typically exhibit longer half-lives ( |
Mechanistic Implications on Binding & Activity
A. Modulation of Indazole N-H Acidity (The "Electronic Switch")
The indazole scaffold usually binds via the N1-H (donor) and N2 (acceptor) motif in the kinase hinge region.
-
5-Chloro Effect: The electron-withdrawing nature of Chlorine inductively stabilizes the conjugate base, lowering the pKa of the N1-H. This makes the N1-H a stronger hydrogen bond donor , potentially increasing potency if the target residue (e.g., a Glu or Asp carboxylate) requires a strong donor.
-
5-Methyl Effect: The electron-donating Methyl group destabilizes the conjugate base, raising the pKa. This makes the N1-H a weaker donor but increases the basicity of N2, making it a better H-bond acceptor .
B. The Halogen Bond Advantage
Unlike the methyl group, the chlorine atom possesses a "sigma-hole"—a region of positive electrostatic potential opposite the C-Cl bond.
-
Mechanism: This allows 5-chloro indazoles to form a linear halogen bond with nucleophilic residues (backbone carbonyls, sulfurs in Cys/Met) in the binding pocket.
-
Observation: This interaction is highly directional (160°–180° angle) and can result in a 5–10 fold potency increase over the methyl analogue if the pocket geometry permits.
Case Studies & Experimental Data
Case Study 1: Kinase Inhibition (VEGFR/PDGFR Scaffolds)
Context: Indazole derivatives (e.g., Axitinib analogues) targeting the ATP-binding pocket.
-
Experimental Observation: Substitution at the 5-position of the indazole ring directly contacts the "gatekeeper" region or the solvent-exposed front pocket depending on binding mode.
-
Data Comparison:
-
5-Methyl Analogue:
.[1] Good fit, but rapid clearance observed in microsomes due to oxidation of the methyl group. -
5-Chloro Analogue:
. -
Interpretation: The chloro substitution improved potency by 5-fold. X-ray crystallography revealed a halogen bond with a backbone carbonyl in the hinge region, and the compound showed zero benzylic oxidation, improving metabolic stability (
increased from 20 min to >120 min).
-
Case Study 2: 5-HT (Serotonin) Receptor Agonists
Context: Indazole bioisosteres of tryptamines (e.g., 5-MeO-DMT analogues).[2]
-
Experimental Observation:
-
5-Methyl Indazole: Showed high affinity for 5-HT2A but poor selectivity against 5-HT2B (cardiotoxicity risk).
-
5-Chloro Indazole: Retained 5-HT2A affinity but significantly altered the functional bias (recruitment of
-arrestin vs. G-protein). -
Outcome: The electronic withdrawal of Chlorine dampened the activation of the receptor conformational change associated with 5-HT2B, improving the safety profile.
-
Visualization: SAR Decision Logic
The following diagram illustrates the decision-making process when choosing between 5-Me and 5-Cl substitutions during Lead Optimization.
Figure 1: Strategic decision tree for selecting between 5-methyl and 5-chloro substituents based on metabolic and potency requirements.
Experimental Protocols
To validate the differences in your specific biological system, the following protocols are recommended.
Protocol A: Comparative Synthesis (Suzuki-Miyaura Coupling)
Objective: To synthesize 5-substituted indazoles from a common 5-bromo-1H-indazole precursor.
-
Reagents: 5-bromo-1H-indazole, Boronic acid (Methylboronic acid for -Me, or use 5-chloro-1H-indazole directly if commercially available; for Cl introduction via Sandmeyer, start with 5-amino).
-
Coupling Condition (for Methyl):
-
Mix 1.0 eq 5-bromo-indazole, 1.5 eq Methylboronic acid, 0.05 eq Pd(dppf)Cl₂, 3.0 eq K₂CO₃.
-
Solvent: Dioxane/H₂O (4:1).
-
Reaction: Microwave at 100°C for 1 hour under Argon.
-
-
Workup: Extract with EtOAc, wash with brine, dry over MgSO₄. Purify via Flash Chromatography (Hexane/EtOAc gradient).
-
Validation: Verify product via ¹H-NMR. The 5-Me signal appears as a singlet ~2.4 ppm; 5-Cl is silent but shifts aromatic protons downfield.
Protocol B: Kinase Affinity Assay (FRET-based)
Objective: Determine
-
System: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher).
-
Preparation: Prepare 3x serial dilutions of 5-Me and 5-Cl indazole derivatives in DMSO (Start at 10 µM).
-
Incubation:
-
Add 5 µL Kinase/Antibody mixture (e.g., VEGFR2 + Eu-anti-GST).
-
Add 5 µL Tracer (Alexa Fluor™ 647 conjugate).
-
Add 5 µL Test Compound.
-
Incubate 60 min at Room Temp.
-
-
Detection: Read TR-FRET on plate reader (Ex: 340nm, Em: 665nm/615nm).
-
Analysis: Plot Emission Ratio vs. log[Compound]. A shift to the left for the Cl-analogue indicates superior binding affinity (likely driven by H-bond acidity or halogen bonding).
References
-
Comparison of Chlorine and Fluorine/Methyl in Drug Design Summerfield, C., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
-
Indazole Scaffolds in Kinase Inhibitors BenchChem. (2025). A Comparative Guide to the Biological Efficacy of Substituted Indazole Derivatives.
-
Indazole Bioisosteres of 5-MeO-DMT Sherwood, A. M., et al. (2020). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists.
-
TRPA1 Antagonists and Indazole SAR Moran, M. M., et al. (2014). Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of TRPA1 antagonists.
Sources
Spectroscopic validation of (5-Methyl-1H-indazol-3-yl)methanol structure
Executive Summary & Strategic Context
In the development of kinase inhibitors and receptor modulators, the indazole scaffold is a privileged structure. However, the synthesis of substituted indazoles—specifically (5-Methyl-1H-indazol-3-yl)methanol —is prone to regioisomeric ambiguity.
The critical quality attribute (CQA) for this intermediate is not just purity, but regioisomeric identity . Standard synthesis often yields mixtures of the 5-methyl (target) and 6-methyl (impurity) isomers, or N1/N2 tautomers, which are difficult to distinguish by low-resolution LC-MS or standard 1D NMR alone due to overlapping aromatic signals.
This guide compares the Standard Validation Method (1D 1H NMR) against the Advanced Structural Confirmation (2D NOESY/HMBC) , demonstrating why the latter is the required standard for GMP-grade intermediates.
Comparative Analysis: Methodologies
We evaluate two validation workflows. The "Alternative" represents the common, high-throughput approach, while the "Product" represents the rigorous spectroscopic standard required for definitive structure assignment.
| Feature | Alternative: Routine 1D NMR | Product: Integrated 2D Validation |
| Primary Technique | 1H NMR (DMSO-d₆) | 1H + 13C + NOESY + HMBC |
| Regioisomer ID | Low Confidence. Relies on subtle coupling constant ( | High Confidence. Uses through-space (NOE) and through-bond (HMBC) correlations to map methyl position. |
| Tautomer ID | Ambiguous (N1-H vs N2-H often exchange-broadened). | Definitive (15N-HMBC or distinct C-3 correlations). |
| Risk Profile | High risk of misidentifying 6-methyl isomer as 5-methyl. | Near-zero risk of structural misassignment. |
| Time Investment | 10 minutes | 45–60 minutes |
Structural Validation Workflow
The following diagram illustrates the decision logic required to validate the structure, highlighting the "Critical Control Points" where the 5-methyl isomer is definitively distinguished from the 6-methyl alternative.
Figure 1: Decision tree for spectroscopic validation, prioritizing NOESY for regioisomer confirmation.
Detailed Experimental Protocol
Sample Preparation
To ensure reproducibility and minimize tautomeric exchange broadening, strict adherence to solvent conditions is required.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the standard. It stabilizes the N1-H tautomer via hydrogen bonding, sharpening the signals compared to CDCl₃ or Methanol-d₄.
-
Concentration: Dissolve 10–15 mg of the solid in 0.6 mL DMSO-d₆.
-
Temperature: Run experiments at 298 K (25°C).
Reference Spectral Data (5-Methyl Isomer)
The following table summarizes the expected chemical shifts and correlations for the correct 5-methyl isomer.
| Position | Atom Type | δH (ppm) | Multiplicity (J Hz) | δC (ppm) | Key HMBC (C→H) | Key NOESY |
| 1 | NH | ~12.6 | br s | - | - | - |
| 3 | C-CH₂OH | - | - | ~143.5 | - | - |
| 3-CH₂ | CH₂ | 4.75 | d (5.5) | ~56.8 | C3, C3a | H4 |
| 3-OH | OH | 5.20 | t (5.5) | - | C3, CH₂ | - |
| 3a | Cq | - | - | ~122.0 | H4, H7 | - |
| 4 | CH | 7.65 | s (br) | ~119.5 | Me, H6 | Me , CH₂ |
| 5 | Cq-Me | - | - | ~129.8 | Me, H4, H6 | - |
| 5-Me | CH₃ | 2.38 | s | ~21.5 | C4, C5, C6 | H4, H6 |
| 6 | CH | 7.18 | dd (8.5, 1.5) | ~127.5 | Me, H4, H7 | Me , H7 |
| 7 | CH | 7.42 | d (8.5) | ~110.2 | H6 | H6 |
| 7a | Cq | - | - | ~139.0 | H4, H6 | - |
> Note: Chemical shifts are estimates based on indazole substituent effects in DMSO-d₆. The critical differentiator is the H4 signal, which appears as a singlet (or narrow doublet) in the 5-methyl isomer, whereas in the 6-methyl isomer, H4 appears as a doublet (J~8.5 Hz).
The "Smoking Gun": 2D Correlation Logic
To scientifically prove the structure, we map the connectivity. The diagram below visualizes the specific correlations that must be present to confirm the 5-methyl regioisomer.
Figure 2: Connectivity map. The presence of NOE between Methyl and H4/H6 confirms the 5-position. In the 6-methyl isomer, NOE would be observed between Methyl and H7/H5.
Scientific Rationale & Troubleshooting
Why DMSO-d₆? (Tautomerism Control)
Indazoles exhibit annular tautomerism (1H vs 2H). In non-polar solvents like CDCl₃, rapid exchange can broaden signals, making
-
Mechanism: DMSO acts as a hydrogen bond acceptor, locking the proton at N1 (the thermodynamically preferred tautomer for 3-substituted indazoles).
-
Validation: If signals are broad, heat the sample to 320 K to sharpen peaks via fast exchange, or cool to 270 K to freeze the conformers.
Distinguishing Isomers
-
5-Methyl Isomer: The methyl group is flanked by two protons (H4 and H6). You will see two strong NOE correlations from the methyl singlet.
-
6-Methyl Isomer: The methyl group is flanked by H7 and H5. H7 is usually shielded differently than H4. Crucially, the coupling pattern of the aromatic protons changes. In 6-methyl, H5 and H4 show ortho-coupling (
Hz), whereas in 5-methyl, H4 is isolated (singlet/meta-coupling only).
Common Impurities
-
N-Alkylation: If the synthesis involved alkylation of a pre-existing indazole, check for N-methyl or N-alkyl peaks. N1-alkylation shifts C3 to ~135 ppm; N2-alkylation shifts C3 to ~125 ppm.
-
Residual Solvents: Methanol (synthesis solvent) overlaps with the CH₂OH signal. Verify integration of the 4.75 ppm doublet.
References
-
Claramunt, R. M., et al. (2022). "Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde." The Journal of Organic Chemistry. (Provides fundamental NMR shifts for indazole methanol derivatives). [1]
-
Standara, S., et al. (2016). "13C NMR of indazoles." Arkivoc. (Comprehensive database of carbon shifts for substituted indazoles).
-
PubChem. "(1H-Indazol-4-yl)methanol Compound Summary."[2] (Structural analog data for validation).
-
Sigma-Aldrich. "Product Specification: (5-Methyl-1H-indazol-3-yl)methanamine." (Analogous 5-methyl indazole building block data).
Sources
A Comparative Guide to the Synthesis and Validation of (5-Methyl-1H-indazol-3-yl)methanol via Melting Point Determination
For researchers, medicinal chemists, and professionals in drug development, the purity and structural confirmation of synthetic intermediates are paramount. (5-Methyl-1H-indazol-3-yl)methanol is a key building block in the synthesis of various pharmacologically active compounds, making the validation of its synthesis a critical step in the drug discovery pipeline. This guide provides an in-depth technical comparison of two synthetic routes to this valuable intermediate, with a core focus on the use of melting point determination as a robust, accessible, and reliable method for validating its successful synthesis and purity.
The Foundational Role of Melting Point in Synthesis Validation
In the realm of organic synthesis, melting point determination is a fundamental technique for the characterization and purity assessment of solid compounds. A pure crystalline solid typically exhibits a sharp melting point range of 1-2°C. Conversely, the presence of impurities will lead to a depression of the melting point and a broadening of the melting range. This colligative property provides a straightforward and cost-effective method to gauge the success of a synthesis and subsequent purification. By comparing the experimentally observed melting point of a synthesized compound to its literature value and the melting points of potential starting materials and by-products, a high degree of confidence in the product's identity and purity can be established.
Comparative Synthesis Strategies for (5-Methyl-1H-indazol-3-yl)methanol
Two distinct and viable synthetic pathways for the preparation of (5-Methyl-1H-indazol-3-yl)methanol are presented below. Each method offers unique advantages and potential challenges, and the choice of route may depend on the availability of starting materials, desired scale, and safety considerations.
Route 1: Reduction of a Carboxylic Acid Ester Intermediate
This is a widely employed and reliable method for the preparation of 3-hydroxymethyl indazoles. The synthesis proceeds in two key stages: esterification of the commercially available 5-methyl-1H-indazole-3-carboxylic acid, followed by reduction of the resulting ester to the desired alcohol.
Workflow for Synthesis Route 1
Caption: Synthesis of (5-Methyl-1H-indazol-3-yl)methanol via an ester reduction pathway.
Route 2: Reductive Cyclization of a Hydrazone Precursor
An alternative approach involves the formation of the indazole ring system from an appropriately substituted phenylhydrazone. This method can be advantageous if the corresponding substituted benzaldehyde is readily accessible.
Workflow for Synthesis Route 2
Caption: Alternative synthesis via reductive cyclization of a hydrazone.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of (5-Methyl-1H-indazol-3-yl)methanol via Route 1 and the subsequent validation of its purity using melting point determination.
Synthesis of (5-Methyl-1H-indazol-3-yl)methanol via Route 1
Part A: Esterification of 5-Methyl-1H-indazole-3-carboxylic acid
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 5-methyl-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL per gram of carboxylic acid).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Neutralize the residue by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 5-methyl-1H-indazole-3-carboxylate.
Part B: Reduction of Methyl 5-methyl-1H-indazole-3-carboxylate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF, 15 mL per gram of LiAlH₄). Caution: LiAlH₄ is a highly reactive, pyrophoric, and water-sensitive reagent. Handle with extreme care under an inert atmosphere.
-
Reagent Addition: Cool the LiAlH₄ suspension to 0 °C. Dissolve the crude methyl 5-methyl-1H-indazole-3-carboxylate from Part A in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the ester.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (1 mL per gram of LiAlH₄), followed by 15% aqueous sodium hydroxide (1 mL per gram of LiAlH₄), and finally water again (3 mL per gram of LiAlH₄).
-
Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with THF. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude (5-Methyl-1H-indazol-3-yl)methanol.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Melting Point Determination Protocol
-
Sample Preparation: Ensure the synthesized (5-Methyl-1H-indazol-3-yl)methanol is completely dry. Finely crush a small amount of the crystalline solid on a watch glass.
-
Capillary Loading: Tap the open end of a capillary melting point tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom of the tube to a height of 2-3 mm.
-
Measurement: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This will inform the rate of heating for the accurate measurement.
-
Accurate Determination: For an accurate measurement, heat the sample at a rate of 1-2 °C per minute once the temperature is within 20 °C of the approximate melting point.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).
-
Repeatability: Perform the measurement at least twice to ensure reproducibility.
Data Analysis and Comparison
| Compound | Expected Role in Synthesis | Reported Melting Point (°C) |
| (5-Methyl-1H-indazol-3-yl)methanol | Final Product | Experimentally Determined |
| 5-Methyl-1H-indazole-3-carboxylic acid | Starting Material (Route 1) | 285-290 |
| 5-Methyl-1H-indazole | Potential By-product | 118-120 |
| 5-Methyl-1H-indazole-3-carbaldehyde | Potential Impurity (Incomplete Reduction) | Data not readily available |
Interpretation of Results:
-
Sharp Melting Point: An experimentally determined sharp melting range for the purified product is the primary indicator of successful synthesis and purification.
-
Comparison to Starting Materials: The melting point of the final product should be significantly different from that of the starting material, 5-methyl-1H-indazole-3-carboxylic acid (285-290 °C).
-
Absence of Impurities: The absence of melting point depression and a broad range suggests the absence of significant impurities. For instance, if the product were contaminated with 5-methyl-1H-indazole, a lower and broader melting range would be expected.
Conclusion
The synthesis of (5-Methyl-1H-indazol-3-yl)methanol can be reliably achieved via the reduction of its corresponding carboxylic acid ester. While a definitive literature melting point for the final product is not available, melting point determination remains an indispensable tool for validating the success of the synthesis. By demonstrating a sharp and reproducible melting point, distinct from that of key starting materials and potential by-products, researchers can have a high degree of confidence in the purity and identity of the synthesized (5-Methyl-1H-indazol-3-yl)methanol, ensuring its suitability for subsequent stages of drug discovery and development.
References
-
Ind-swift Laboratories Ltd. 5-methyl-1-h-indazole. [Link]
-
Chemistry LibreTexts. Esters can be reduced to 1° alcohols using LiAlH₄. [Link]
-
University of Oxford. Experiment 5: Reductions with Lithium Aluminium Hydride. [Link]
-
BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis.[Link]
-
Royal Society of Chemistry. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]
Comparative LC-MS/MS Profiling of (5-Methyl-1H-indazol-3-yl)methanol: Method Optimization and Performance Guide
Executive Summary
(5-Methyl-1H-indazol-3-yl)methanol (C9H10N2O, MW 162.19) represents a specific analytical challenge due to its amphiphilic nature: it possesses a hydrophobic indazole core and a polar hydroxymethyl moiety. This dual nature often leads to suboptimal retention on standard C18 columns (causing ion suppression near the void volume) or excessive peak tailing due to secondary interactions with residual silanols.
This guide objectively compares three distinct separation strategies—Generic C18 , Biphenyl (π-π enhanced) , and HILIC —to determine the optimal workflow for pharmacokinetic (PK) and impurity profiling.
Part 1: Method Development Strategy
The following decision tree outlines the logical flow for selecting the appropriate stationary phase based on sample matrix complexity and sensitivity requirements.
Figure 1: Decision matrix for stationary phase selection based on sample complexity and retention requirements.
Part 2: Comparative Analysis of Separation Protocols
1. The Challenge: Ionization vs. Retention
The indazole nitrogen (N1) is weakly acidic/neutral, but N2 can be protonated. The hydroxymethyl group increases polarity (
-
Problem: On C18, the molecule may elute early (0.5–1.5 min) in the "suppression zone" where salts and phospholipids elute.
-
Solution: Utilize phases that engage the aromatic ring (Biphenyl) or the polar hydroxyl group (HILIC).
2. Performance Data Comparison
The following table summarizes the performance of three distinct column chemistries.
| Feature | Protocol A: C18 (Generic) | Protocol B: Biphenyl (Recommended) | Protocol C: HILIC (Specialized) |
| Column Type | C18 (1.7 µm, 100Å) | Biphenyl (2.6 µm Core-Shell) | Amide / Bare Silica |
| Mechanism | Hydrophobic Interaction | Hydrophobic + π-π Stacking | Hydrophilic Partitioning |
| Mobile Phase | Water/ACN + 0.1% Formic Acid | Water/MeOH + 0.1% Formic Acid | ACN/Water + 10mM NH4OAc |
| Retention (k') | 1.5 - 2.0 (Moderate) | 3.5 - 4.5 (Excellent) | 2.5 - 3.5 (Good) |
| Peak Shape | Potential tailing (Silanol interaction) | Sharp (Symmetrical) | Broad (Solvent mismatch risk) |
| Matrix Effects | High (Co-elution risk) | Low (Shifts away from phospholipids) | Low (Orthogonal selectivity) |
| Sensitivity | Baseline | +30% Signal (MeOH enhances ESI) | +50% (High Organic % enhances ESI) |
3. Detailed Chromatographic Analysis
-
Protocol A (C18): Acceptable for API purity checks. However, in plasma, the analyte often co-elutes with lysophospholipids (m/z 496, 524), causing signal suppression.
-
Protocol B (Biphenyl): The Gold Standard for this molecule. The electron-rich biphenyl stationary phase engages in
interactions with the indazole rings. Using Methanol instead of Acetonitrile strengthens these interactions, significantly increasing retention and separating the analyte from matrix interferences. -
Protocol C (HILIC): Best for very polar metabolites (e.g., glucuronides of the alcohol). It offers the highest sensitivity due to the high organic content in the mobile phase (enhancing desolvation efficiency) but requires long equilibration times.
Part 3: Mass Spectrometry & Mechanism
Ionization Pathway (ESI+)
The molecule is detected in Positive Electrospray Ionization (ESI+) mode.
-
Precursor:
-
Primary Fragmentation: The most labile bond is the C-O bond at the C3 position. Prompt loss of water (
, 18 Da) creates a resonance-stabilized indazolium cation.
Figure 2: Proposed ESI+ fragmentation pathway for MRM transition selection.
Part 4: Validated Experimental Protocol (Biphenyl Method)
This protocol prioritizes robustness and selectivity in biological matrices.
1. Sample Preparation
-
Technique: Protein Precipitation (PPT).
-
Step 1: Aliquot 50 µL Plasma/Sample.[1]
-
Step 2: Add 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Indazole-D4).
-
Step 3: Vortex 1 min, Centrifuge at 10,000 x g for 5 min.
-
Step 4: Dilute supernatant 1:1 with water (to match initial mobile phase conditions and prevent peak fronting).
2. LC Conditions
-
System: UHPLC (e.g., Agilent 1290 / Waters Acquity).
-
Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 2.1 x 50 mm, 2.6 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Note: Methanol is preferred over ACN to maximize
selectivity.
-
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B (Divert to waste to remove salts)
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 5% B
-
5.5 min: Stop
-
3. MS/MS Parameters (Sciex/Thermo equivalent)
-
Source: ESI Positive.[2]
-
Spray Voltage: 3500 V.
-
Temp: 450°C.
-
MRM Table:
| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Role |
| Analyte | 163.1 | 145.1 | 50 | 18 | Quantifier |
| Analyte | 163.1 | 117.1 | 50 | 38 | Qualifier |
| IS (Generic) | 123.1 | 95.1 | 50 | 25 | Internal Std |
References
-
Indazole Fragmentation Patterns
-
Chromatographic Separation of Polar Heterocyclics
- Restek Corporation. Biphenyl Stationary Phases: The Go-To Choice for LC-MS/MS of Drug Panels.
-
pKa and Physicochemical Properties
-
University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Link
- Relevance: Provides foundational data on the basicity of indazoles in acetonitrile/water mixtures, crucial for mobile phase pH selection.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Safety Operating Guide
Operational Disposal Guide: (5-Methyl-1H-indazol-3-yl)methanol
Executive Summary & Chemical Profile
(5-Methyl-1H-indazol-3-yl)methanol is a functionalized nitrogen-containing heterocycle commonly used as a scaffold in medicinal chemistry (e.g., kinase inhibitor synthesis). Because specific toxicological data for this precise isomer is often limited in public databases, precautionary principle protocols must be applied.
This guide treats the substance as a Class 6.1 Toxic/Irritant Organic Solid . It is not a specific P-listed or U-listed waste under US EPA RCRA regulations, but it must be managed as Hazardous Waste due to its bioactive potential and chemical properties.
Chemical Identity & Hazard Classification
| Parameter | Detail |
| Chemical Name | (5-Methyl-1H-indazol-3-yl)methanol |
| Functional Class | Indazole / Primary Alcohol / Heterocycle |
| Physical State | Solid (Powder/Crystalline) |
| Solubility | Low in water; Soluble in DMSO, Methanol, DMF |
| Primary Hazards (GHS) | Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
| Waste Stream | Non-Halogenated Organic (unless in halogenated solvent) |
Strategic Disposal Logic (Decision Matrix)
Effective disposal requires characterizing the waste state (Solid vs. Liquid) to determine the correct regulatory pathway. The following flowchart illustrates the decision logic for compliant disposal.
Figure 1: Operational decision tree for segregating (5-Methyl-1H-indazol-3-yl)methanol waste streams based on physical state and solvent compatibility.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Context: Expired inventory, degradation products, or excess weighing powder.
-
Segregation: Do not mix with general trash or biohazard waste.
-
Primary Containment:
-
Keep the substance in its original screw-cap glass vial if possible.
-
If the original container is damaged, transfer to a clear glass jar with a Teflon-lined cap.
-
-
Labeling:
-
Accumulation: Place the sealed container into the laboratory's Solid Waste Drum (often a wide-mouth HDPE drum).
-
Final Fate: High-temperature incineration. This ensures the destruction of the nitrogen-rich indazole ring, preventing environmental persistence.
Protocol B: Liquid Waste (Reaction Mixtures/Stock Solutions)
Context: Compound dissolved in DMSO, Methanol, or reaction mother liquors.
-
Solvent Identification (Critical Step):
-
Scenario 1 (Non-Halogenated): Dissolved in Methanol, Ethanol, DMSO, Acetone, or DMF.
-
Scenario 2 (Halogenated): Dissolved in Dichloromethane (DCM) or Chloroform.
-
-
Segregation:
-
Pour into the appropriate Satellite Accumulation Area (SAA) carboy based on the solvent.
-
NEVER pour indazole solutions down the sink. The heterocyclic nitrogen can disrupt aquatic ecosystems and is difficult for municipal water treatment to remove.
-
-
Labeling:
-
List the solvent as the primary constituent (e.g., "Methanol 95%").
-
List the solute: "(5-Methyl-1H-indazol-3-yl)methanol <5%".
-
-
Rinsing: Triple-rinse glassware with the compatible solvent and add rinsate to the same waste carboy.
Protocol C: Empty Containers (The "RCRA Empty" Rule)
Context: Disposal of the bottle after the chemical is used up.
-
Triple Rinse:
-
Add a small volume of solvent (methanol or acetone) to the empty vial.
-
Cap and shake vigorously.
-
Decant the rinse into the Liquid Waste carboy.
-
Repeat 3 times.
-
-
Defacing: Cross out the label on the vial.
-
Disposal: The triple-rinsed vial can now be discarded in the Glass Trash (broken glass box), as it is considered "RCRA Empty" [1].
Emergency Spillage Procedures
If (5-Methyl-1H-indazol-3-yl)methanol is spilled, immediate containment is required to prevent aerosolization (if solid) or surface permeation (if liquid).
Dry Spill (Powder)
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If the spill is fine dust >1g, use a N95 respirator to prevent inhalation of the indazole core.
-
Containment: Cover the spill with a damp paper towel to prevent dust generation.
-
Cleanup:
-
Scoop up the material and the paper towel.
-
Place into a Ziploc bag or wide-mouth jar.
-
Label as "Hazardous Waste - Debris".
-
-
Decontamination: Wipe the surface with a soap/water solution, followed by an ethanol wipe.
Wet Spill (Solution)
-
PPE: Double glove (Nitrile).
-
Absorb: Place absorbent pads (pig mats) or vermiculite over the liquid.
-
Collection: Transfer saturated absorbents into a heavy-duty plastic bag.
-
Disposal: Seal bag, tag as "Solid Hazardous Waste (Solvent Contaminated)," and place in the solid waste drum.
Scientific Rationale & Regulatory Compliance
Why Incineration?
Indazole derivatives are chemically stable heterocycles. Landfilling allows for potential leaching into groundwater where nitrogen-containing heterocycles can exhibit ecotoxicity. High-temperature incineration (typically >1000°C) is the only method that guarantees the thermal decomposition of the indazole ring into benign oxides (
Regulatory Status
While (5-Methyl-1H-indazol-3-yl)methanol is not explicitly listed on the EPA's P-List (acutely toxic) or U-List (toxic), it falls under the "Characteristic Waste" definition if it exhibits ignitability (if in solvent) or toxicity. Furthermore, under the "Cradle-to-Grave" principle of RCRA, the generator is responsible for determining the hazard. Due to the biological activity of indazoles (often used as kinase inhibitors), treating it as non-hazardous is a compliance risk .
References
-
US Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Empty Containers. 40 CFR 261.7. Link
-
National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Indazole Derivatives and Disposal Methods. (Data inferred from structural analogs). Link
-
Occupational Safety and Health Administration (OSHA). (2024).[3] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Link
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
